2-amino-2-(3,4,5-trifluorophenyl)acetic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-(3,4,5-trifluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPOIZISALNBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380736 | |
| Record name | 3,4,5-Trifluoro-DL-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-27-6 | |
| Record name | 3,4,5-Trifluoro-DL-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a valuable building block in pharmaceutical research and development. The document details established methodologies, including the Strecker synthesis and the Bucherer-Bergs reaction, providing step-by-step experimental protocols and quantitative data to aid in laboratory-scale synthesis.
The synthesis begins with the commercially available starting material, 3,4,5-trifluorobenzaldehyde. This guide outlines two robust, well-documented pathways to transform this aldehyde into the target amino acid. Both methods produce a racemic mixture of the final product. For enantiomerically pure applications, further resolution or asymmetric synthesis techniques would be required.
Synthetic Pathways Overview
Two principal racemic synthesis routes are detailed:
-
The Strecker Synthesis: A two-step process involving the formation of an α-aminonitrile intermediate, followed by acid-catalyzed hydrolysis.
-
The Bucherer-Bergs Reaction: An alternative two-step route that proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to yield the target amino acid.
The following sections provide detailed experimental protocols for each pathway, supported by data tables and process flow diagrams.
Route 1: The Strecker Synthesis
The Strecker synthesis is a classic and efficient method for preparing α-amino acids from aldehydes.[1] The reaction proceeds in two main stages: the formation of an α-aminonitrile from the aldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile group to a carboxylic acid.[2][3]
Experimental Protocols
Step 1: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile
This procedure outlines the one-pot reaction to form the α-aminonitrile intermediate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and a 1:1 mixture of ethanol and water (5 mL per gram of aldehyde).
-
Addition of Cyanide: While stirring the mixture at room temperature, add a solution of potassium cyanide (1.1 eq) dissolved in a minimum amount of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the mixture into ice water. The α-aminonitrile product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile
This step converts the nitrile functional group into a carboxylic acid.
-
Reaction Setup: Place the crude α-aminonitrile from the previous step into a round-bottom flask. Add 6 M aqueous hydrochloric acid (HCl) (approximately 10 mL per gram of nitrile).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. The hydrolysis of the nitrile is typically the rate-limiting step.[4]
-
Isolation and Purification: Cool the reaction mixture in an ice bath. The amino acid hydrochloride salt may precipitate. Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base such as ammonium hydroxide.
-
Final Product: Collect the precipitated solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain racemic this compound.
| Parameter | Step 1: Aminonitrile Formation | Step 2: Nitrile Hydrolysis |
| Starting Material | 3,4,5-Trifluorobenzaldehyde | 2-Amino-2-(3,4,5-trifluorophenyl)acetonitrile |
| Key Reagents | NH₄Cl, KCN | 6 M HCl (aq) |
| Solvent | Ethanol / Water (1:1) | Water |
| Temperature | 60°C | 100-110°C (Reflux) |
| Reaction Time | 4 - 6 hours | 12 - 24 hours |
| Typical Yield | ~85-95% (crude) | ~70-85% (from nitrile) |
Route 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide salt.[5][6] The resulting 5-substituted hydantoin can then be hydrolyzed to the corresponding amino acid.[7][8]
Experimental Protocols
Step 1: Synthesis of 5-(3,4,5-trifluorophenyl)hydantoin
This procedure details the formation of the hydantoin intermediate.
-
Reaction Setup: In a pressure-rated vessel or a round-bottom flask with a securely clamped reflux condenser, prepare a solution of 3,4,5-trifluorobenzaldehyde (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Add water until a solution is formed (a 50% ethanol/water mixture is often effective).[6]
-
Reaction: Seal the vessel or heat the flask to 60-70°C and stir for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling, the hydantoin product often precipitates from the reaction mixture. If not, dilute the mixture with water and acidify with dilute HCl to induce precipitation. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 5-(3,4,5-trifluorophenyl)hydantoin.
Step 2: Hydrolysis of 5-(3,4,5-trifluorophenyl)hydantoin
This step involves the ring-opening of the hydantoin to give the final amino acid.
-
Reaction Setup: Suspend the hydantoin intermediate from the previous step in a 10-25% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of barium hydroxide (Ba(OH)₂).[9]
-
Hydrolysis: Heat the mixture to reflux (100-140°C, depending on the base concentration) for 12-24 hours until the hydantoin is fully consumed (monitored by TLC).
-
Isolation: Cool the reaction mixture. If Ba(OH)₂ was used, add sulfuric acid (H₂SO₄) to precipitate barium sulfate, which is then removed by filtration. If NaOH was used, proceed directly to the next step.
-
Final Product: Acidify the filtrate with a mineral acid like HCl to the isoelectric point (pH 5-6). The desired amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain racemic this compound.
| Parameter | Step 1: Hydantoin Formation | Step 2: Hydantoin Hydrolysis |
| Starting Material | 3,4,5-Trifluorobenzaldehyde | 5-(3,4,5-Trifluorophenyl)hydantoin |
| Key Reagents | (NH₄)₂CO₃, KCN | NaOH or Ba(OH)₂ |
| Solvent | Ethanol / Water | Water |
| Temperature | 60 - 70°C | 100 - 140°C (Reflux) |
| Reaction Time | 8 - 12 hours | 12 - 24 hours |
| Typical Yield | ~75-90% | ~80-95% |
Asymmetric Synthesis Strategies
While this guide focuses on racemic preparations, it is important for drug development professionals to consider stereochemistry. Enantiomerically pure α-amino acids are often required for pharmaceutical applications. Modern methods for achieving this include:
-
Asymmetric Strecker Reactions: Utilizing a chiral amine or a chiral catalyst to induce stereoselectivity in the formation of the α-aminonitrile intermediate.
-
Chiral Auxiliary-Based Methods: A prominent strategy involves the alkylation of chiral Ni(II) complexes of glycine Schiff bases.[10][11][12] This method allows for high diastereoselectivity and provides access to enantiomerically pure amino acids after removal of the chiral auxiliary.
These advanced methods offer excellent stereocontrol but require specialized reagents and optimization. They represent a critical next step for researchers requiring specific enantiomers of this compound.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Bucherer-Bergs Reaction [drugfuture.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
CAS Number: 261952-27-6
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a fluorinated, non-proteinogenic amino acid derivative. Its structure is characterized by a phenylglycine core with three fluorine atoms substituted at the 3, 4, and 5 positions of the phenyl ring. The presence of the trifluorophenyl group significantly influences the compound's physicochemical and biological properties, making it a molecule of interest in medicinal chemistry and drug design.
Chemical Structure:
Molecular Formula: C₈H₆F₃NO₂
Synonyms:
At present, detailed, publicly available experimental data on the physicochemical properties such as melting point, boiling point, and solubility for this compound are limited. For the related compound, 2,4,5-Trifluorophenylacetic acid (CAS: 209995-38-0), the melting point is reported to be in the range of 121-125 °C. This information may serve as a preliminary reference, but experimental determination for the target compound is crucial.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible scientific literature. However, general synthetic routes for structurally similar fluorinated amino acids can provide a foundational methodology. One common approach is the Strecker synthesis.
Hypothetical Strecker Synthesis Workflow:
This protocol is a generalized procedure based on established methods for α-amino acid synthesis and should be adapted and optimized for the specific target compound.
Objective: To synthesize this compound from 3,4,5-trifluorobenzaldehyde.
Materials:
-
3,4,5-trifluorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound via the Strecker reaction.
Procedure:
Step 1: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 eq) in water, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
To the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the completion of hydrolysis by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 5-6 to precipitate the amino acid.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.
Safety Precaution: This synthesis involves highly toxic sodium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Physicochemical and Spectroscopic Data
Currently, there is a lack of published experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound. The following tables present predicted data based on the analysis of structurally similar compounds. Experimental verification is essential.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 7.0 - 7.5 | m | Aromatic protons |
| ¹H | 4.5 - 5.0 | s | α-proton |
| ¹³C | 170 - 175 | s | Carbonyl carbon |
| ¹³C | 135 - 155 | m (d, t) | Aromatic carbons (C-F coupling) |
| ¹³C | 55 - 65 | s | α-carbon |
| ¹⁹F | -130 to -160 | m | Fluorine atoms on the aromatic ring |
Table 2: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| 3200 - 2800 | Broad | N-H stretch (Amino acid salt) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | N-H bend (Amine) |
| 1500 - 1400 | Medium | C=C stretch (Aromatic ring) |
| 1300 - 1100 | Strong | C-F stretch |
Table 3: Predicted Mass Spectrometry Data
| m/z Ratio | Ion | Method |
| 230.04 | [M+H]⁺ | ESI+ |
| 228.03 | [M-H]⁻ | ESI- |
| 184.04 | [M-COOH]⁺ | EI/ESI+ |
Biological and Pharmacological Significance
While specific biological activity and signaling pathway involvement for this compound are not yet reported in the literature, the incorporation of fluorinated amino acids into peptides and other small molecules is a well-established strategy in drug discovery.
Potential Applications in Drug Development:
The unique properties imparted by the trifluorophenyl moiety suggest potential utility in several areas of pharmaceutical research.
Logical Relationship Diagram:
Caption: Potential impact of incorporating this compound into drug candidates.
-
Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, potentially increasing the half-life of a drug.
-
Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets.
-
Lipophilicity: Fluorination often increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
Given these properties, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators where specific interactions with a phenyl group are important. Further research is required to elucidate its specific biological activities and mechanisms of action.
References
In-depth Technical Guide: 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a fluorinated, non-proteinogenic amino acid. Its structural similarity to natural amino acids, combined with the unique properties conferred by the trifluorophenyl group, makes it a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine into drug candidates can modulate various physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known properties of this compound, though it is important to note that publicly available experimental data on this specific compound is limited. Much of the available information is predictive, and further experimental validation is required.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below. It is critical to distinguish this compound from the more extensively documented 2,4,5-trifluorophenylacetic acid, which lacks the alpha-amino group.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | N/A |
| Molecular Weight | 221.13 g/mol | N/A |
| CAS Number | 261952-27-6 | [1] |
| Predicted Boiling Point | 280.8 ± 40.0 °C | N/A |
| Predicted pKa | 1.50 ± 0.10 | N/A |
| Predicted Density | 1.531 ± 0.06 g/cm³ | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis
Hypothetical Strecker Synthesis Workflow
The following diagram illustrates a hypothetical workflow for the synthesis of this compound via the Strecker synthesis. This is a generalized pathway and would require significant experimental optimization.
Detailed Methodological Considerations for Hypothetical Strecker Synthesis:
-
Step 1: Aminonitrile Formation: 3,4,5-trifluorobenzaldehyde would be reacted with ammonia and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide. The reaction is typically carried out in a protic solvent like methanol or ethanol. The temperature and reaction time would need to be carefully optimized to maximize the yield of the intermediate α-aminonitrile, 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile.
-
Step 2: Hydrolysis: The resulting α-aminonitrile would then be hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with strong acids like hydrochloric acid or sulfuric acid, is common. The reaction mixture is typically heated to drive the hydrolysis to completion.
-
Purification: The final product would require purification, likely through recrystallization or chromatography, to remove any unreacted starting materials or byproducts.
Biological Activity and Signaling Pathways
There is currently no publicly available information detailing the specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound.
Given its structure as a non-natural amino acid, it could potentially act as:
-
An enzyme inhibitor: By mimicking the structure of a natural amino acid substrate, it could bind to the active site of an enzyme and inhibit its activity.
-
A pharmacological tool: It could be incorporated into peptides to study structure-activity relationships or to enhance their metabolic stability.
-
A building block for novel therapeutics: The unique electronic properties of the trifluorophenyl ring could lead to novel interactions with biological targets.
Logical Relationship for Investigating Biological Activity
The following diagram outlines a logical workflow for the initial investigation of the biological activity of this compound.
Conclusion
This compound represents a potentially valuable building block for the development of novel pharmaceuticals and chemical probes. However, the current lack of publicly available experimental data on its synthesis, physicochemical properties, and biological activity highlights a significant knowledge gap. The information provided in this guide is based on predictive data and general chemical principles. Researchers and drug development professionals interested in this compound will need to undertake foundational research to establish its properties and potential applications. The hypothetical synthesis and biological investigation workflows presented here offer a starting point for such endeavors.
References
An In-depth Technical Guide on 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and proposed methodologies for the synthesis and characterization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopy, along with data from structurally analogous compounds, to offer valuable insights for researchers. This guide is intended to serve as a foundational resource for professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science who are interested in the unique properties conferred by trifluorinated phenylglycine scaffolds.
Introduction
Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties that the fluorine atom imparts.[][2] The introduction of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Phenylglycine and its derivatives are an important class of non-proteinogenic amino acids found in various natural products and are utilized as chiral building blocks in organic synthesis.[3][4] The compound this compound combines the structural features of a phenylglycine with a trifluorinated phenyl ring, suggesting it may possess unique biological and chemical properties. This guide aims to provide a detailed theoretical framework for its molecular structure and characterization.
Molecular Structure and Identifiers
The core structure of this compound consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3,4,5-trifluorophenyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 261952-27-6[5][6] |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 221.13 g/mol |
| SMILES | NC(C(=O)O)c1cc(F)c(F)c(F)c1 |
| InChI | InChI=1S/C8H6F3NO2/c9-5-1-4(2-6(10)7(5)11)3(12)8(13)14/h1-3H,12H2,(H,13,14) |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C_alpha [label="Cα", pos="0,0!"]; N [label="H₂N", pos="-1.5,0.5!"]; COOH_C [label="C", pos="1.5,0.5!"]; COOH_O1 [label="O", pos="2.5,0!"]; COOH_O2 [label="OH", pos="1.5,1.5!"]; H [label="H", pos="0,-1!"]; Phenyl_C1 [label="C", pos="0,2!"]; Phenyl_C2 [label="C", pos="-1,3!"]; Phenyl_C3 [label="C", pos="-1,4.5!"]; Phenyl_C4 [label="C", pos="0,5.5!"]; Phenyl_C5 [label="C", pos="1,4.5!"]; Phenyl_C6 [label="C", pos="1,3!"]; F3 [label="F", pos="-2,5.5!"]; F4 [label="F", pos="0,6.5!"]; F5 [label="F", pos="2,5.5!"];
// Bonds C_alpha -- N [len=1.2]; C_alpha -- COOH_C [len=1.2]; C_alpha -- H [len=1.2]; C_alpha -- Phenyl_C1 [len=1.2]; COOH_C -- COOH_O1 [style=double, len=1.2]; COOH_C -- COOH_O2 [len=1.2]; Phenyl_C1 -- Phenyl_C2 [len=1.5]; Phenyl_C2 -- Phenyl_C3 [len=1.5]; Phenyl_C3 -- Phenyl_C4 [len=1.5]; Phenyl_C4 -- Phenyl_C5 [len=1.5]; Phenyl_C5 -- Phenyl_C6 [len=1.5]; Phenyl_C6 -- Phenyl_C1 [len=1.5]; Phenyl_C3 -- F3 [len=1.2]; Phenyl_C4 -- F4 [len=1.2]; Phenyl_C5 -- F5 [len=1.2]; }
Caption: 2D Molecular Structure of the compound.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~5.0 | s | 1H | α-CH |
| Broad | s | 2H | -NH ₂ |
| Broad | s | 1H | -COOH |
Note: Chemical shifts are referenced to TMS. The positions of exchangeable protons (-NH₂ and -COOH) are highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | C-F Coupling | Assignment |
| ~170-175 | - | C OOH |
| ~148-152 | d, ¹JCF ≈ 250 Hz | C -F (C4) |
| ~138-142 | d, ¹JCF ≈ 250 Hz | C -F (C3, C5) |
| ~130-135 | t, ²JCF ≈ 25 Hz | C -CF (C2, C6) |
| ~110-115 | m | C H (Aromatic) |
| ~55-60 | - | α-C |
Note: Spectra are typically acquired with proton decoupling. Large one-bond C-F coupling constants are expected to cause significant splitting of the signals for the fluorinated carbons.[7][8]
Predicted ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -130 to -140 | t | F4 |
| ~ -160 to -170 | d | F3, F5 |
Note: Chemical shifts are referenced to CFCl₃. The spectrum is expected to be relatively simple due to the symmetry of the trifluorophenyl group.[5][9]
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3300-3000 | Medium | N-H stretch (Amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1750-1700 | Strong | C=O stretch (Carboxylic acid) |
| 1620-1550 | Medium | N-H bend (Amine) |
| 1500-1400 | Strong | Aromatic C=C stretch |
| 1300-1100 | Strong | C-F stretch |
Note: Spectra are typically obtained from a solid sample, for example, using a KBr pellet.[10]
Predicted Mass Spectrometry Data
| m/z | Ion | Method |
| 222.0430 | [M+H]⁺ | ESI+ |
| 220.0274 | [M-H]⁻ | ESI- |
| 176.0481 | [M-COOH]⁺ | EI/ESI+ |
Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.[11][12]
Proposed Experimental Protocols
The following section details a proposed synthetic route and analytical procedures for this compound.
Proposed Synthesis via Strecker Reaction
The Strecker synthesis is a well-established method for the synthesis of α-amino acids.[13] This proposed protocol adapts this method for the target molecule.
Workflow Diagram:
Caption: Proposed workflow for the Strecker synthesis.
Procedure:
-
Aminonitrile Formation: In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water. To this solution, add sodium cyanide (1.2 eq) portion-wise while stirring and maintaining the temperature at 0-5 °C. Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol. Add concentrated hydrochloric acid and heat the mixture to reflux for 6-8 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid. The crude product can be collected by filtration and recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure by identifying the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling should be employed.
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the characteristic functional groups present in the molecule.
-
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Data Acquisition: Analyze the sample using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural similarity to other biologically active amino acid derivatives suggests potential areas of interest. Phenylglycine derivatives are known to be components of various natural products with antimicrobial and other biological activities.[3][4] The introduction of fluorine can enhance metabolic stability and modulate protein-ligand interactions.[2]
It is plausible that this compound could act as a mimic of natural amino acids, potentially interfering with metabolic pathways or acting as an inhibitor of enzymes that process amino acids. For example, many amino acid derivatives are precursors to neurotransmitters or can modulate their signaling.[14][15] Further research would be required to elucidate any specific signaling pathways in which this molecule may be involved.
A hypothetical workflow for investigating the biological activity of this compound is presented below.
Caption: A logical workflow for biological screening.
Conclusion
This compound represents a molecule of interest for further investigation in medicinal chemistry and related fields. This technical guide provides a foundational understanding of its molecular structure and predicted properties, along with proposed methodologies for its synthesis and characterization. The presented information is intended to facilitate future research into the potential applications of this and similar fluorinated amino acids. Direct experimental validation of the predicted data and proposed protocols is a necessary next step for any researcher venturing into this area.
References
- 2. tandfonline.com [tandfonline.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
- 15. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticipated Biological Activity of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield any specific biological activity data, experimental protocols, or elucidated signaling pathways for the compound 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. This technical guide, therefore, provides an in-depth analysis of the anticipated biological properties of this molecule based on the well-documented effects of fluorine substitution in analogous amino acid and phenylacetic acid derivatives. The methodologies and conceptual frameworks presented are intended to serve as a roadmap for the future investigation of this novel compound.
Introduction: The Role of Fluorination in Modulating Bioactivity
The introduction of fluorine atoms into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles.[1][2] The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physical, chemical, and biological properties.[1] Key effects of fluorination, particularly on aromatic rings, include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to enzymatic degradation and thereby increasing their in vivo half-life.[3]
-
Increased Lipophilicity: Fluorine substitution generally increases a compound's affinity for lipid environments, which can improve membrane permeability and cellular uptake.[3]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and modify the electronic environment of the aromatic ring, influencing interactions with biological targets.[3]
-
Conformational Changes: The steric and electronic effects of fluorine can influence the three-dimensional structure of molecules, potentially leading to enhanced binding affinity and specificity for target proteins.[3]
Given these principles, this compound, a derivative of glycine with a trifluorinated phenyl group, represents a compound with significant potential for novel biological activity.
Anticipated Biological Profile and Therapeutic Potential
While no direct data exists, we can hypothesize potential areas of biological activity for this compound based on the activities of structurally related fluorinated amino acids and phenylacetic acid derivatives.
-
Enzyme Inhibition: Fluorinated amino acids have been successfully developed as enzyme inhibitors.[1] The trifluorophenyl moiety could act as a key binding element in the active site of various enzymes.
-
Anticancer and Antibacterial Properties: Derivatives of fluorinated phenylacetic acid have been investigated for their potential as anticancer and antibacterial agents.[4]
-
Neurological Activity: As an amino acid analog, there is a potential for interaction with receptors and transporters in the central nervous system.
Framework for Biological Evaluation
The following sections outline a general approach for the comprehensive biological evaluation of this compound.
Data Presentation: A Template for Quantitative Analysis
Should experimental data become available, it is recommended to structure it in clear, comparative tables. Below are templates for presenting initial in vitro screening data.
Table 1: In Vitro Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) |
| Cancer Cell Line A | Data |
| Cancer Cell Line B | Data |
| Normal Cell Line | Data |
Table 2: Enzyme Inhibition Assay
| Target Enzyme | IC₅₀ (µM) | Ki (µM) |
| Enzyme A | Data | Data |
| Enzyme B | Data | Data |
Experimental Protocols: A General Methodology
The following are generalized protocols that would be suitable for the initial biological characterization of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture selected cancer and non-cancerous cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Protocol 2: General Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagents: Prepare assay buffer, kinase, substrate, and ATP.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and the test compound or vehicle control.
-
Initiation: Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period.
-
Detection: Stop the reaction and quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Determine the percentage of enzyme inhibition and calculate the IC₅₀ value.
Conceptual Workflows and Signaling Pathways
As the specific mechanism of action is unknown, the following diagrams illustrate a conceptual workflow for investigating the biological activity of a novel compound like this compound.
Should the compound show activity in a particular area, such as anticancer, a relevant signaling pathway could be investigated. For example, if it induces apoptosis, the intrinsic apoptosis pathway could be a focus.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
A Technical Guide to 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature on the specific compound 2-amino-2-(3,4,5-trifluorophenyl)acetic acid is limited. This guide provides a comprehensive overview based on established synthetic methodologies for analogous fluorinated α-amino acids and predicted physicochemical properties. The experimental protocols are representative examples and may require optimization.
Introduction
Fluorinated amino acids are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into amino acid structures can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications. This technical guide focuses on this compound, a non-canonical amino acid with potential applications in the design of peptides, peptidomimetics, and small molecule therapeutics. Due to the limited direct literature, this document outlines plausible synthetic routes and predicted properties based on related compounds.
Physicochemical Properties
| Property | Value (for 2,4,5-Trifluorophenylacetic acid) | Data Source |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 121-125 °C | [1][2] |
| Assay | 97% | [1] |
| SMILES String | OC(=O)Cc1cc(F)c(F)cc1F | [1] |
| InChI Key | YSQLGGQUQDTBSL-UHFFFAOYSA-N | [1] |
Synthesis of this compound
While specific literature for the synthesis of this compound is scarce, established methods for the synthesis of α-amino acids can be applied. The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. A plausible synthetic route starting from 3,4,5-trifluorobenzaldehyde is outlined below. Chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, also present a viable strategy for producing enantiomerically pure fluorinated amino acids.[3][4][5]
Proposed Synthetic Pathway: Strecker Synthesis
A potential pathway for the synthesis of this compound is the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Caption: Proposed Strecker synthesis of the target compound.
Experimental Protocols
The following is a generalized experimental protocol for the Strecker synthesis of an α-amino acid, adapted for the synthesis of this compound.
Materials:
-
3,4,5-trifluorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (aqueous)
-
Hydrochloric acid (HCl)
-
Methanol
-
Diethyl ether
-
Water
Procedure:
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, a solution of ammonium chloride in water is added to an aqueous solution of sodium cyanide at 0-5 °C.
-
A solution of 3,4,5-trifluorobenzaldehyde in methanol is then added dropwise to the cyanide/ammonium chloride solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The resulting α-aminonitrile may precipitate out of the solution or can be extracted with an organic solvent like diethyl ether.
-
-
Hydrolysis of the α-aminonitrile:
-
The isolated α-aminonitrile is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added to the aminonitrile, and the mixture is refluxed for several hours.
-
After hydrolysis is complete (monitored by TLC), the reaction mixture is cooled, and the excess acid is neutralized.
-
The crude amino acid is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Note: This is a generalized procedure and may require significant optimization for the specific substrate. All work with cyanides must be performed with extreme caution in a well-ventilated fume hood, and appropriate safety measures must be in place to neutralize any cyanide waste.
Asymmetric Synthesis
For applications in drug development, enantiomerically pure amino acids are often required. Asymmetric synthesis of fluorinated α-amino acids can be achieved through several strategies:
-
Chiral auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of the reaction, followed by its removal to yield the enantiopure amino acid.
-
Catalytic asymmetric synthesis: Chiral catalysts can be employed to favor the formation of one enantiomer over the other.[6]
-
Enzymatic resolution: Enzymes such as lipases or aminoacylases can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Chemoenzymatic approaches that combine a chemical synthesis step (like the Strecker synthesis) with an enzymatic resolution step are particularly powerful.[3][4][5][7][8]
Experimental Workflow: Chemoenzymatic Synthesis
The following diagram illustrates a general workflow for the chemoenzymatic synthesis of an enantiopure fluorinated amino acid.
Caption: Chemoenzymatic synthesis workflow.
Potential Applications
While no specific biological activities for this compound have been reported, fluorinated amino acids, in general, are valuable tools in several areas of research and development:
-
Peptide and Protein Engineering: Incorporation of this amino acid into peptides could enhance their metabolic stability and modify their conformation, potentially leading to improved therapeutic properties.
-
Enzyme Inhibitors: The unique electronic properties of the trifluorophenyl ring could be exploited in the design of enzyme inhibitors.
-
¹⁹F NMR Probes: The presence of three fluorine atoms makes this compound a potential candidate for use as a ¹⁹F NMR probe to study biological systems.
Conclusion
This compound represents a potentially valuable but currently understudied building block for medicinal chemistry and drug discovery. While direct experimental data is lacking, established synthetic methodologies for α-amino acids, such as the Strecker synthesis and chemoenzymatic approaches, provide clear pathways for its preparation. Further research into the synthesis, properties, and biological activities of this compound is warranted to unlock its full potential in the development of novel therapeutics and research tools.
References
- 1. 2,4,5-Trifluorophenylacetic acid 97 209995-38-0 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Applications of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential applications of the novel fluorinated α-amino acid, 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. While specific research on this compound is emerging, its structural characteristics—a trifluorinated phenyl ring attached to an α-amino acid scaffold—position it as a highly promising building block in medicinal chemistry. This document synthesizes the available information and provides a forward-looking perspective on its potential in drug discovery, particularly in the development of enzyme inhibitors and metabolically robust peptides. We present postulated synthetic routes, a hypothetical experimental workflow for assessing its biological activity, and a discussion of the physicochemical advantages conferred by its unique trifluorophenyl moiety.
Introduction: The Strategic Role of Fluorinated Amino Acids in Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule. When integrated into the structure of amino acids, these "fluorinated amino acids" serve as powerful tools for creating novel therapeutics with improved characteristics such as:
-
Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can increase the half-life of a drug.[1][2]
-
Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and create favorable interactions with protein targets, potentially increasing binding affinity.[2][3]
-
Conformational Control: Fluorination can influence the conformational preferences of peptides, leading to more stable secondary structures.[1]
-
Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][4]
This compound is a non-natural, chiral α-amino acid that embodies these desirable features. Its trifluorinated phenyl ring is anticipated to confer significant metabolic stability and modulate the electronic properties of the entire molecule.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its basic properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 261952-27-6 | Internal Knowledge |
| Molecular Formula | C₈H₆F₃NO₂ | Internal Knowledge |
| Molecular Weight | 205.14 g/mol | Internal Knowledge |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Predicted to be soluble in polar organic solvents | Inferred |
Postulated Synthesis of this compound
The synthesis of this compound is not yet widely documented. However, established methods for α-amino acid synthesis can be logically applied. The Strecker synthesis is a plausible and efficient route.
Hypothetical Strecker Synthesis Protocol
The Strecker synthesis is a two-step process that begins with an aldehyde.[5][6][7]
Step 1: Formation of α-aminonitrile
-
Reaction Setup: In a well-ventilated fume hood, 3,4,5-trifluorobenzaldehyde is dissolved in a suitable solvent such as methanol.
-
Reagent Addition: An aqueous solution of ammonium chloride is added, followed by the careful addition of an aqueous solution of sodium cyanide.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched, and the resulting α-amino- (3,4,5-trifluorophenyl)acetonitrile is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
Step 2: Hydrolysis of the α-aminonitrile
-
Reaction Setup: The crude α-aminonitrile from the previous step is dissolved in a strong aqueous acid, such as hydrochloric acid.
-
Reaction Conditions: The mixture is heated to reflux. The hydrolysis of the nitrile to a carboxylic acid is monitored by TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, the solution is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The solid product, this compound, is collected by filtration, washed with cold water, and dried.
Below is a DOT script for the proposed synthesis workflow.
Caption: A flowchart of the postulated Strecker synthesis.
Potential Applications in Drug Discovery
The structural features of this compound make it a prime candidate for use as a building block in the synthesis of high-value pharmaceutical compounds.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[8][9] The blockbuster anti-diabetic drug, sitagliptin, features a trifluorophenyl moiety. The related compound, 2,4,5-trifluorophenylacetic acid, is a known intermediate in the synthesis of sitagliptin.[10] It is therefore highly plausible that this compound could serve as a chiral building block for a new generation of DPP-4 inhibitors. The α-amino group provides a handle for peptide coupling reactions, while the trifluorophenyl group can occupy the S1 pocket of the DPP-4 enzyme, potentially leading to high potency and selectivity.
The following DOT script illustrates the potential role of this compound in the synthesis of a hypothetical DPP-4 inhibitor.
Caption: Role in hypothetical DPP-4 inhibitor synthesis.
Metabolically Stable Peptides
Peptide-based therapeutics are of great interest due to their high specificity and potency. However, their clinical use is often limited by poor metabolic stability.[1][11] The incorporation of fluorinated amino acids like this compound into peptide sequences can enhance their resistance to proteolytic degradation, thereby prolonging their therapeutic effect.[12] The bulky and electronically distinct trifluorophenyl side chain can sterically hinder the approach of proteases and alter the electronic nature of the adjacent peptide bonds, making them less susceptible to cleavage.
The impact of fluorination on drug properties is visualized in the DOT script below.
Caption: Benefits of fluorination in drug design.
Hypothetical Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To evaluate the potential of compounds derived from this compound as DPP-4 inhibitors, a standard in vitro fluorescence-based assay can be employed.[13][14]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound synthesized from this compound
-
Positive control inhibitor (e.g., sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.
-
Reaction Mixture: In the wells of the microplate, add the assay buffer, the test compound dilutions (or positive/negative controls), and the DPP-4 enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using the microplate reader. The cleavage of the AMC group by DPP-4 results in a fluorescent signal.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
This compound is a compelling, yet underexplored, building block for drug discovery. Its inherent properties, derived from the trifluorinated phenyl ring and the α-amino acid core, suggest significant potential for the development of novel therapeutics with enhanced metabolic stability and target affinity. The most immediate and promising application appears to be in the synthesis of new DPP-4 inhibitors for the treatment of type 2 diabetes. Further research into the efficient synthesis of this compound and its incorporation into diverse molecular scaffolds is warranted. The exploration of its use in creating metabolically stable peptide drugs also represents a promising avenue for future investigation. This technical guide serves as a foundational document to stimulate and guide further research into the exciting potential of this unique fluorinated amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 14. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
discovery and history of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
An In-depth Technical Guide to 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid: Discovery, Synthesis, and Potential Applications
Introduction
This compound is a synthetic, non-proteinogenic amino acid. As a member of the fluorinated phenylglycine family, it holds significant interest for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms into amino acid scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby favorably influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the inferred discovery, synthetic methodologies, and potential applications of this compound, based on the broader context of fluorinated amino acids and related compounds.
Discovery and History
The rationale for its synthesis can be inferred from the known benefits of fluorine incorporation in drug design. The 3,4,5-trifluorophenyl moiety imparts unique electronic properties and can influence molecular conformation, potentially leading to enhanced interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound can be approached through several established methods for α-amino acid synthesis. A common and direct route is the Strecker synthesis, starting from the corresponding aldehyde.
Plausible Synthetic Pathway
A plausible synthetic pathway for this compound is outlined below. The process would likely begin with the commercially available 3,4,5-trifluorobenzaldehyde.
Caption: Plausible synthetic route to this compound.
Experimental Protocols
Synthesis of Racemic this compound via Strecker Synthesis
-
Reaction Setup: To a solution of 3,4,5-trifluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) is added at 0-5 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of the Aminonitrile: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the alcohol. The aqueous residue is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile.
-
Hydrolysis to the Amino Acid: The crude aminonitrile is then subjected to acidic hydrolysis. It is refluxed in a concentrated solution of hydrochloric acid (e.g., 6 M HCl) for 6-12 hours.
-
Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NH4OH) to precipitate the amino acid. The solid product is collected by filtration, washed with cold water, and then with a water-miscible organic solvent like ethanol or acetone, and finally dried under vacuum to afford racemic this compound.
Chiral Resolution (for Enantiomerically Pure Forms)
The resolution of the racemic mixture can be achieved using classical methods involving the formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by fractional crystallization and subsequent liberation of the enantiomerically pure amino acid.
Physicochemical Properties
| Property | Value |
| CAS Number | 261952-27-6 (racemate) |
| 1022990-86-8 ((S)-enantiomer) | |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Sparingly soluble in water, soluble in acidic and basic solutions (predicted) |
Potential Applications and Biological Significance
While specific biological data for this compound is scarce in the public domain, its structural features suggest several potential applications in drug discovery and medicinal chemistry.
-
Enzyme Inhibitors: As a derivative of phenylglycine, it could be incorporated into peptidomimetics designed to inhibit enzymes such as proteases or peptidases. The trifluorophenyl group can form specific interactions within the enzyme's active site.
-
Receptor Ligands: The unique electronic and conformational properties imparted by the fluorine atoms could be exploited in the design of agonists or antagonists for various receptors.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the in vivo half-life of a drug molecule.
Hypothetical Signaling Pathway Involvement
Given its relationship to the precursor of Sitagliptin, a DPP-4 inhibitor, one could hypothesize its use in the development of new drugs targeting this pathway.
Caption: Hypothetical inhibition of the DPP-4 enzyme by a molecule containing the this compound scaffold.
Illustrative Quantitative Data
The following table presents a hypothetical summary of quantitative data that would be crucial for evaluating the potential of a compound like this compound in a drug discovery context.
| Assay Type | Target | Metric | Value (Hypothetical) |
| Enzyme Inhibition | DPP-4 | IC₅₀ | 50 nM |
| Receptor Binding | GLP-1 Receptor | Kᵢ | > 10 µM (selective) |
| Cellular Activity | GLP-1 stimulated cAMP | EC₅₀ | 100 nM |
| Pharmacokinetics | Rat (oral) | Bioavailability | 60% |
| Half-life (t₁/₂) | 8 hours |
Conclusion
This compound represents a valuable, albeit under-documented, building block in the field of medicinal chemistry. While its specific discovery and history are not well-defined in publicly accessible sources, its structural relationship to key pharmaceutical precursors and the established benefits of fluorination in drug design provide a strong rationale for its synthesis and investigation. The synthetic pathways are accessible through standard organic chemistry methodologies, and its potential applications as a component of novel enzyme inhibitors or receptor ligands are significant. Further research into the biological activities of this and related fluorinated amino acids is warranted and could lead to the development of new therapeutic agents with improved pharmacological properties.
An In-depth Technical Guide to 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and its derivatives, a class of synthetic amino acids with potential applications in drug discovery and development. The strategic incorporation of a trifluorinated phenyl ring into the glycine backbone can significantly modulate the physicochemical and biological properties of the resulting molecules. This document details the synthesis, physicochemical properties, and potential biological activities of these compounds. Due to the limited availability of specific experimental data for this compound derivatives in publicly accessible literature, this guide presents representative experimental protocols and data for closely related fluorinated amino acids to provide a framework for research in this area.
Introduction
Fluorinated amino acids are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity. The 3,4,5-trifluorophenyl moiety, in particular, offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents. This guide serves as a resource for researchers interested in exploring the potential of this compound derivatives.
Synthesis of this compound and its Derivatives
While specific literature on the synthesis of this compound is scarce, a general approach can be adapted from established methods for the synthesis of α-amino acids, such as the Strecker synthesis or asymmetric synthesis methodologies.
A plausible synthetic route starting from 3,4,5-trifluorobenzaldehyde is outlined below.
Caption: General workflow for the synthesis of the target compound and its derivatives.
Experimental Protocol: Representative Strecker Synthesis
This protocol is a general representation and may require optimization.
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1 eq.) in methanol.
-
Add an aqueous solution of ammonium chloride (1.2 eq.) and sodium cyanide (1.2 eq.).
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, extract the reaction mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
-
Hydrolysis to the α-amino acid:
-
Add concentrated hydrochloric acid to the crude α-aminonitrile.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the amino acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Physicochemical Properties
| Property | Predicted Value / Information | Data Source Analogy |
| Molecular Formula | C₈H₆F₃NO₂ | - |
| Molecular Weight | 221.13 g/mol | - |
| Appearance | White to off-white solid | General appearance of similar amino acids. |
| Melting Point | Expected to be >200 °C (with decomposition) | Amino acids typically have high melting points and decompose upon heating. |
| Solubility | Sparingly soluble in water; soluble in acidic and basic solutions. | General solubility of zwitterionic amino acids. |
| pKa (Carboxyl) | ~2-3 | Electron-withdrawing fluorine atoms are expected to lower the pKa compared to non-fluorinated analogues. |
| pKa (Amino) | ~9-10 | The effect of the trifluorophenyl group on the amino pKa is expected to be less pronounced. |
| LogP | ~1.5 - 2.5 | The trifluorophenyl group increases lipophilicity compared to a non-substituted phenyl group. |
Biological Activity
While no specific biological activity data has been published for this compound derivatives, related fluorinated compounds have shown a range of activities. The trifluoromethylphenyl moiety is a common feature in many biologically active compounds.
Potential Therapeutic Areas
Based on the activities of structurally similar compounds, derivatives of this compound could be investigated for:
-
Antimicrobial Activity: Many fluorinated compounds exhibit antimicrobial properties.
-
Enzyme Inhibition: The trifluorophenyl group can interact with active sites of various enzymes.
-
Cytotoxic Activity: Fluorinated analogues of amino acids can act as antimetabolites and may possess anticancer properties.
The following table presents data for related compounds to illustrate potential activities.
| Compound Class | Biological Activity | Reference Compounds (Illustrative) |
| Trifluoromethyl-containing heterocycles | Potent antimicrobial activity against Gram-positive bacteria. | N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[1] |
| Fluorinated quinolone derivatives | Good activity towards Gram-positive bacteria and moderate antifungal activity. | New trifluoromethyl quinolone derivatives. |
| Thiazole conjugated amino acid derivatives | Moderate to good cytotoxicity towards various cancer cell lines. | Thiazole-amino acid hybrid derivatives with IC₅₀ values in the low micromolar range against A549, HeLa, and MCF-7 cell lines.[2] |
| Synthetic Amino Acid Derivatives | Inhibition of digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase. | Various synthetic amino acid derivatives with IC₅₀ values in the micromolar range.[3] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compounds.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the protons. Expected signals would include those for the aromatic protons and the α-proton.
-
¹³C NMR: Acquire a carbon NMR spectrum to identify the chemical shifts of the carbon atoms.
-
¹⁹F NMR: Acquire a fluorine NMR spectrum, which is crucial for characterizing fluorinated compounds. The 3,4,5-trifluorophenyl group should give rise to characteristic signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analysis: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compounds and for purification.
Protocol:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Signaling Pathways and Logical Relationships
Due to the lack of specific biological data, a definitive signaling pathway for this compound derivatives cannot be provided. However, a generalized workflow for the screening and development of such compounds can be visualized.
Caption: A generalized workflow for the discovery and development of novel bioactive compounds.
Conclusion
Derivatives of this compound represent an unexplored class of compounds with significant potential in drug discovery. The presence of the trifluorinated phenyl ring is anticipated to confer unique biological properties. Although specific experimental data for this compound family is currently limited, this technical guide provides a foundational framework for researchers to initiate synthesis, characterization, and biological evaluation. The representative protocols and comparative data from related compounds offer a starting point for the exploration of these promising molecules. Further research is warranted to fully elucidate the therapeutic potential of this novel class of fluorinated amino acids.
References
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2S)-2-amino-2-(3-fluorophenyl)acetic acid | C8H8FNO2 | CID 1501935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic properties of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a fluorinated non-proteinogenic amino acid of interest in medicinal chemistry and drug design. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of amino acids, making their thorough characterization essential. This document outlines the anticipated data from core spectroscopic techniques—NMR, IR, and Mass Spectrometry—and provides standardized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous fluorinated and aromatic amino acid structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 7.2 - 7.5 | m | Ar-H (2H) |
| ~ 4.5 - 4.8 | s | α-CH (1H) |
| Broad Signal | br s | -NH₂ (2H) |
| Broad Signal | br s | -COOH (1H) |
Note: Solvent choice will significantly impact the chemical shifts and appearance of exchangeable protons (NH₂ and COOH). Predictions are for a polar aprotic solvent like DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 - 175 | C =O |
| ~ 148 - 152 (t) | C -F (C3, C5) |
| ~ 138 - 142 (t) | C -F (C4) |
| ~ 130 - 135 | Ar-C (C1) |
| ~ 110 - 115 (m) | Ar-C H (C2, C6) |
| ~ 55 - 60 | α-C |
Note: The carbon signals of the fluorinated benzene ring will exhibit coupling with fluorine (JCF), resulting in multiplets (e.g., triplets 't' or more complex multiplets 'm').
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -130 to -135 | t | F (C4) |
| -160 to -165 | d | F (C3, C5) |
Note: Chemical shifts are referenced relative to CFCl₃. The para-fluorine (C4) is expected to appear as a triplet due to coupling with the two meta-fluorines. The meta-fluorines (C3, C5) are expected to appear as doublets due to coupling with the para-fluorine.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | N-H stretch (amino acid salt) |
| 3400 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~ 1700 | Strong | C=O stretch (carboxylic acid) |
| ~ 1600 | Medium | N-H bend (amine) |
| ~ 1500, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~ 1350 - 1100 | Strong | C-F stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z Ratio | Ion | Method |
| 220.04 | [M+H]⁺ | ESI+ |
| 218.03 | [M-H]⁻ | ESI- |
| 174.05 | [M-COOH]⁺ | EI/ESI+ |
Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by identifying the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence on a 400 MHz or higher field spectrometer.
-
Acquire data with an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
-
Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Due to the low natural abundance of ¹³C, co-add 1024-4096 scans.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse sequence, typically without proton decoupling unless specific couplings are being investigated.
-
Acquire data with parameters similar to ¹H NMR, though fewer scans may be needed due to the 100% natural abundance of ¹⁹F.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure firm contact between the sample and the crystal.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI source parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150°C.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a chiral amino acid derivative of significant interest in pharmaceutical development. As with many chiral compounds, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the development of robust analytical methods for the separation and quantification of these enantiomers is crucial for ensuring the quality, efficacy, and safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose.[1][2]
This document provides a detailed protocol and application notes for the chiral resolution of racemic this compound. The proposed methods are based on established principles for the separation of underivatized amino acids and structurally similar compounds.[3][4] Due to the zwitterionic nature of free amino acids, which can present challenges for separation on some common CSPs like polysaccharide-based columns, macrocyclic glycopeptide-based CSPs are often a preferred starting point.[3] These CSPs are compatible with a wide range of aqueous and organic mobile phases, making them well-suited for polar and ionic compounds.[3][5]
The following protocols are intended as a comprehensive guide for method development and optimization.
Principle of Chiral Separation by HPLC
The enantioselective separation on a Chiral Stationary Phase (CSP) is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes possess different interaction energies, leading to differential retention on the column and resulting in their separation.[4] For underivatized amino acids, successful chiral recognition often relies on a combination of interactions, including ionic bonds, hydrogen bonds, and dipole-dipole interactions.[4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, an autosampler with temperature control, a column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chiral Columns:
-
Primary Recommendation: A macrocyclic glycopeptide-based CSP, such as one based on teicoplanin.
-
Alternative Options: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or crown ether-based CSPs.
-
-
Reagents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water. High-purity additives such as formic acid (FA), trifluoroacetic acid (TFA), and ammonium acetate.
-
Sample: Racemic this compound standard.
-
Sample Diluent: A mixture of the initial mobile phase components is recommended.
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the chosen sample diluent.
-
From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC Method Parameters
The following tables outline the recommended starting conditions for the chiral separation. Method 1 is the primary recommendation, with Methods 2 and 3 serving as viable alternatives for screening.
Method 1: Macrocyclic Glycopeptide-Based CSP (Primary Recommendation)
| Parameter | Recommended Condition |
| Column | Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water : Methanol : Formic Acid (e.g., 70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm or 254 nm (scan for optimal wavelength) |
| Injection Volume | 5-10 µL |
Method 2: Polysaccharide-Based CSP (Alternative 1)
| Parameter | Recommended Condition |
| Column | Cellulose-based CSP (e.g., Lux® Cellulose-2) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Trifluoroacetic Acid (e.g., 80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm or 254 nm |
| Injection Volume | 5-10 µL |
Method 3: Crown Ether-Based CSP (Alternative 2)
| Parameter | Recommended Condition |
| Column | Crown ether-based CSP (e.g., CROWNPAK® CR(+)/CR(-)) |
| Dimensions | 150 mm x 4.0 mm, 5 µm |
| Mobile Phase | Perchloric acid solution (pH 1.0 - 2.0) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
Data Presentation
The following table is a template for presenting the results obtained during method development and validation.
Table 1: Chromatographic Performance Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ||
| Peak Area | ||
| Tailing Factor (T_f) | ||
| Theoretical Plates (N) | ||
| Resolution (R_s) | \multicolumn{2}{c | }{} |
| Selectivity (α) | \multicolumn{2}{c | }{} |
Method Development and Optimization Workflow
Successful chiral separations often require a systematic approach to method development. The following workflow outlines the key steps from initial screening to final method optimization.
Caption: Workflow for chiral HPLC method development and optimization.
Optimization Strategy
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase is a critical parameter. For macrocyclic glycopeptide columns, a "U-shaped" retention behavior is sometimes observed, where retention decreases and then increases with a higher percentage of organic modifier.[3] Systematically varying the organic content (e.g., in 5% increments) is recommended to find the optimal selectivity.
-
Mobile Phase Additives: Acidic modifiers like formic acid or TFA are often used to suppress the ionization of free silanol groups on the silica support and to protonate the analyte's amino group, which can improve peak shape and influence retention.[6][7] The type and concentration of the acid should be optimized.
-
Column Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes.[8] It is advisable to explore a range from 15 °C to 40 °C.
-
Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution, albeit at the cost of longer analysis times.[8]
Conclusion
The chiral resolution of this compound by HPLC is achievable through a systematic method development approach. A macrocyclic glycopeptide-based chiral stationary phase represents a highly promising starting point for the direct analysis of this underivatized amino acid. By following the protocols and optimization strategies outlined in these application notes, researchers can develop a robust and reliable method for the accurate determination of the enantiomeric purity of this important pharmaceutical intermediate.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of Enantiopure 2-Amino-2-(3,4,5-trifluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the enzymatic synthesis of enantiopure 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a valuable non-proteinogenic amino acid for pharmaceutical and research applications. The protocol leverages the high selectivity and efficiency of transaminase biocatalysts to achieve high enantiopurity under mild reaction conditions. Detailed methodologies for the synthesis of the keto-acid precursor, the enzymatic transamination reaction, product purification, and analytical characterization are presented.
Introduction
Enantiomerically pure non-proteinogenic amino acids are crucial building blocks in the development of novel therapeutics, peptidomimetics, and chiral catalysts.[1] The incorporation of fluorinated amino acids, such as this compound, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of peptides and small molecule drugs. Traditional chemical synthesis of such chiral compounds often involves harsh reaction conditions, the use of protecting groups, and challenging purification steps to separate enantiomers.
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and efficient alternative.[2] Amine transaminases (ATAs), a class of pyridoxal-5'-phosphate (PLP) dependent enzymes, are particularly well-suited for the asymmetric synthesis of chiral amines and amino acids from their corresponding prochiral ketones and keto acids.[3] These enzymes exhibit high enantioselectivity and operate under aqueous, mild conditions, making them attractive for industrial applications.[4] This protocol details the use of a commercially available transaminase for the synthesis of enantiopure this compound from 3,4,5-trifluorophenylglyoxylic acid.
Overall Workflow
The enzymatic synthesis of enantiopure this compound involves a two-step process: the chemical synthesis of the α-keto acid precursor, followed by the enzymatic transamination.
Experimental Protocols
Synthesis of 3,4,5-Trifluorophenylglyoxylic Acid (Precursor)
This protocol is adapted from methods for the synthesis of similar aryl glyoxylic acids.
Materials:
-
3,4,5-Trifluorobromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethyl oxalate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve 3,4,5-trifluorobromobenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Acylation: In a separate flask, dissolve diethyl oxalate in anhydrous THF. Add this solution dropwise to the lithiated intermediate at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude ester, add a solution of NaOH in a mixture of water and ethanol. Heat the mixture to reflux for 4 hours.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl. The product, 3,4,5-trifluorophenylglyoxylic acid, may precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate. Dry the organic extracts over MgSO4, filter, and remove the solvent under reduced pressure to yield the solid product.
Enzymatic Synthesis of Enantiopure this compound
This protocol utilizes a commercially available transaminase. The choice of (R)- or (S)-selective transaminase will determine the enantiomer of the product. Here, we use an (R)-selective transaminase as an example.
Materials:
-
3,4,5-Trifluorophenylglyoxylic acid
-
(R)-selective amine transaminase (e.g., ATA-117 from Codexis or a similar enzyme)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware, incubator shaker
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add 3,4,5-trifluorophenylglyoxylic acid to a final concentration of 10-50 mM. A co-solvent such as DMSO (up to 10% v/v) may be used to aid solubility.
-
Add the amine donor, isopropylamine, in excess (e.g., 0.5 - 1 M).
-
Add the PLP co-factor to a final concentration of 1 mM.
-
Enzyme Addition: Add the transaminase enzyme to a final concentration of 1-5 mg/mL.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-45 °C) with gentle shaking (150-200 rpm).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or LC-MS to determine the conversion of the keto acid and the formation of the amino acid product.
-
Reaction Termination: Once the reaction has reached completion (typically 12-24 hours), terminate the reaction by adding a strong acid (e.g., HCl to pH 2) or by heating to denature the enzyme.
Purification by Ion-Exchange Chromatography
This is a standard method for the purification of amino acids from reaction mixtures.[5][6]
Materials:
-
Strongly acidic cation exchange resin (e.g., Dowex 50WX8)
-
Hydrochloric acid (HCl) solutions (for regeneration and elution)
-
Ammonium hydroxide (NH4OH) solution (for elution)
-
Sodium hydroxide (NaOH) solution (for regeneration)
-
Chromatography column
Procedure:
-
Resin Preparation: Pack a chromatography column with the cation exchange resin. Wash the resin sequentially with water, NaOH solution (e.g., 1 M), water, HCl solution (e.g., 1 M), and finally with deionized water until the eluate is neutral. This prepares the resin in the H+ form.
-
Sample Loading: Adjust the pH of the terminated reaction mixture to a low value (e.g., pH 2-3) with HCl. Load the solution onto the prepared column. The amino acid will bind to the resin, while uncharged and anionic components will pass through.
-
Washing: Wash the column with deionized water to remove any unbound impurities.
-
Elution: Elute the bound amino acid from the resin using a dilute solution of ammonium hydroxide (e.g., 0.5 - 2 M). Collect the fractions.
-
Product Isolation: Monitor the fractions for the presence of the amino acid (e.g., by TLC with ninhydrin staining or by UV absorbance). Combine the fractions containing the product and remove the solvent and excess ammonia under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables provide representative data for the enzymatic transamination of an aryl glyoxylic acid, which can be expected to be similar for the target molecule.
Table 1: Reaction Parameters for Enzymatic Transamination
| Parameter | Value |
| Substrate | 3,4,5-Trifluorophenylglyoxylic Acid |
| Enzyme | (R)-Amine Transaminase (e.g., ATA-117) |
| Substrate Concentration | 25 mM |
| Enzyme Concentration | 2 mg/mL |
| Amine Donor | Isopropylamine (0.5 M) |
| Co-factor | PLP (1 mM) |
| Buffer | 100 mM Potassium Phosphate |
| pH | 7.5 |
| Temperature | 37 °C |
| Reaction Time | 24 hours |
Table 2: Expected Results
| Metric | Result |
| Conversion | >95% |
| Enantiomeric Excess (ee) | >99% (for the R-enantiomer) |
| Isolated Yield | 70-85% |
Characterization of Enantiopure this compound
Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric excess (ee) of the synthesized amino acid.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Instrumentation: Use a chiral stationary phase column (e.g., a crown ether-based or cyclodextrin-based column).
-
Mobile Phase: An isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the product.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D2O with a small amount of DCl, or DMSO-d6).
-
¹H NMR: Expected signals would include a singlet for the α-proton, and multiplets for the aromatic protons.
-
¹³C NMR: Expected signals would include carbons of the carboxylic acid, the α-carbon, and the aromatic carbons, with characteristic C-F couplings.
-
¹⁹F NMR: Expected signals would show the characteristic pattern for a 3,4,5-trisubstituted fluorophenyl group.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the product.
-
Protocol:
-
Method: Electrospray ionization (ESI) is a suitable soft ionization technique.
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. Fragmentation may lead to the loss of the carboxylic acid group.[7]
-
Logical Relationships and Pathways
Transaminase Catalytic Cycle
The enzymatic transamination proceeds via a ping-pong bi-bi mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor.
Conclusion
The enzymatic synthesis of enantiopure this compound using transaminases represents a highly efficient, selective, and environmentally friendly approach. The detailed protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to produce this and other valuable chiral non-proteinogenic amino acids for a wide range of applications. The use of commercially available enzymes and standard laboratory techniques makes this methodology accessible and scalable.
References
- 1. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 193.16.218.141 [193.16.218.141]
- 4. researchgate.net [researchgate.net]
- 5. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-Protection of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
Introduction
2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a non-canonical amino acid whose incorporation into peptides and other bioactive molecules is of significant interest to the fields of medicinal chemistry and drug development. The trifluorophenyl moiety can impart unique properties, including increased metabolic stability, altered lipophilicity, and specific binding interactions. To successfully incorporate this amino acid into a peptide sequence during solid-phase or solution-phase synthesis, the nucleophilic alpha-amino group must be temporarily masked with a protecting group.[1] This application note provides detailed protocols for the N-protection of this compound using three of the most common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the chemistry used for peptide bond formation and the deprotection conditions required for other functional groups in the molecule.[2] The protocols detailed herein are based on well-established methods for the N-protection of similar amino acids, including other fluorinated phenylalanine derivatives.[3][4]
Comparative Data of N-Protection Protocols
The following table summarizes the key parameters for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups. The data is compiled from standard procedures for analogous amino acids and provides a basis for comparison.
| Parameter | N-Boc Protection | N-Cbz Protection | N-Fmoc Protection |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl Chloroformate (Cbz-Cl) | 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) |
| Reagent Equivalents | 1.1 - 1.5 | 1.1 | 1.05 |
| Base | Sodium bicarbonate (NaHCO₃) or DMAP | Sodium carbonate (Na₂CO₃) | Sodium bicarbonate (NaHCO₃) |
| Solvent System | 1,4-Dioxane/Water or THF/Water | 1 M Aqueous Na₂CO₃ | 1,4-Dioxane/10% Aqueous NaHCO₃ |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | 12 - 18 hours |
| Typical Yield | >90% | ~90% | >90% |
| Deprotection Condition | Strong Acid (e.g., TFA)[5] | Catalytic Hydrogenation or HBr/AcOH[4] | Mild Base (e.g., 20% Piperidine in DMF)[1] |
Experimental Protocols
Protocol 1: N-Boc Protection
This protocol describes the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[2]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, reaction flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Reagent Addition: To the stirring solution, add 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
-
Isolation:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-2-amino-2-(3,4,5-trifluorophenyl)acetic acid.
-
Protocol 2: N-Cbz Protection
This protocol outlines the protection of the α-amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions.[4]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized Water
-
Diethyl ether
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, reaction flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Reagent Addition: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]
-
Work-up:
-
Isolation:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz-2-amino-2-(3,4,5-trifluorophenyl)acetic acid.
-
Protocol 3: N-Fmoc Protection
This protocol details the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group using 9-fluorenylmethylsuccinimidyl carbonate.[3]
Materials:
-
This compound
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Magnetic stirrer, reaction flask, separatory funnel, filtration apparatus
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved.[3]
-
Cooling: Cool the solution to 0-5°C using an ice bath.[3]
-
Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while stirring vigorously.[3]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).[3]
-
Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.[3]
-
Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Acidify the solution to a pH of approximately 2 by slowly adding 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.[3]
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the N-Fmoc-2-amino-2-(3,4,5-trifluorophenyl)acetic acid.
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the N-protection of this compound.
Caption: General workflow for the N-protection of this compound.
Caption: Overview of N-protection and deprotection strategies for the target amino acid.
References
Application Note: Quantitative Analysis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid using Reversed-Phase HPLC with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a synthetic amino acid analog of significant interest in pharmaceutical development due to its potential use as a chiral building block for novel therapeutic agents. The trifluorinated phenyl ring can impart unique properties, such as enhanced metabolic stability and binding affinity. As with all chiral molecules, the stereochemistry is critical to its biological activity and safety profile. Consequently, robust and accurate analytical methods are required for the quantitative analysis and enantiomeric purity assessment of this compound during drug discovery, development, and quality control processes.
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method utilizes pre-column derivatization with a chiral agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA or Marfey's reagent), to form diastereomers that can be readily separated on a standard achiral reversed-phase column.[1] This approach provides excellent selectivity and sensitivity for quantitative analysis using a standard HPLC system with a UV detector.
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC method for the quantification of the L-FDAA derivative of this compound. The data demonstrates that the method is linear, sensitive, accurate, and precise for its intended purpose.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Calibration Range | 1.0 - 200.0 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Specificity | No interference from blank or placebo |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Marfey's Reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, L-FDAA)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Sodium Bicarbonate
-
Hydrochloric Acid (HCl)
-
Acetone (HPLC Grade)
-
Methanol (HPLC Grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 70 15.1 95 17.0 95 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 340 nm.
Preparation of Solutions
-
Sodium Bicarbonate Buffer (1 M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of HPLC grade water.
-
Marfey's Reagent Solution (1% w/v): Dissolve 50 mg of L-FDAA in 5 mL of acetone. Prepare this solution fresh daily.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with 50 mM sodium bicarbonate buffer (pH ~9.0) to achieve concentrations ranging from 1.0 to 200.0 µg/mL.
Sample Preparation and Derivatization Protocol
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in 50 mM sodium bicarbonate buffer to an expected concentration within the calibration range.
-
Derivatization Reaction: To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of the 1% Marfey's reagent solution.[1]
-
Add 20 µL of 1 M sodium bicarbonate buffer to initiate the reaction.
-
Vortex the mixture gently and incubate in a heating block or water bath at 40 °C for 60 minutes.
-
Reaction Quenching: After incubation, cool the mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[1]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial for analysis.
Data Analysis and Quantification
-
Calibration Curve: Inject the derivatized calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of the analyte against its concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
Sample Quantification: Inject the prepared sample solutions. Determine the concentration of this compound in the samples by interpolating the peak area from the calibration curve.
Visualizations
Caption: Experimental workflow for quantification.
Caption: Logical relationships of method validation.
Conclusion
The protocol described provides a reliable and robust method for the quantitative analysis of this compound. By employing a pre-column derivatization strategy with Marfey's reagent, the method achieves excellent chromatographic separation on a standard C18 column and sensitive detection using UV spectrophotometry. The validation data indicates that the method is suitable for routine use in quality control and research environments where accurate quantification of this key pharmaceutical intermediate is required.
References
Application Notes and Protocols: 2-Amino-2-(3,4,5-trifluorophenyl)acetic Acid and its Analogs as Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Non-proteinogenic amino acids containing fluorinated phenyl groups, such as 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and its isomers, are valuable building blocks for the synthesis of novel therapeutics. These compounds can impart desirable characteristics to parent molecules, including increased metabolic stability, enhanced binding affinity, and improved bioavailability.[1][4]
This document provides detailed application notes on a closely related and industrially significant analog, 2,4,5-trifluorophenylacetic acid, and discusses the broader utility of fluorinated amino acids in drug discovery. It also includes experimental protocols for the synthesis and potential application of these building blocks.
Application Note 1: 2,4,5-Trifluorophenylacetic Acid in the Synthesis of DPP-4 Inhibitors
Introduction
2,4,5-Trifluorophenylacetic acid is a key chemical intermediate, most notably utilized in the synthesis of Sitagliptin (marketed as Januvia), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[5][6][7] The trifluorophenyl moiety is a critical component of the Sitagliptin molecule, contributing to its efficacy and pharmacological profile.
Mechanism of Action of DPP-4 Inhibitors
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a crucial role in regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, Sitagliptin increases the levels of active incretin hormones, leading to improved glycemic control.
Role of the Trifluorophenyl Group
The 2,4,5-trifluorophenyl group in Sitagliptin is crucial for its high-affinity binding to the S1 pocket of the DPP-4 enzyme. The fluorine atoms can engage in favorable interactions with the enzyme's active site, contributing to the drug's potency and selectivity. Furthermore, the presence of fluorine can enhance metabolic stability, prolonging the drug's duration of action.[4]
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Market Growth (CAGR) for 2,4,5-Trifluorophenylacetic Acid (2020-2026) | 4.2% | Indicates a steady demand, primarily driven by its use in pharmaceuticals like Sitagliptin. | [7] |
Application Note 2: Fluorinated Amino Acids in Enhancing Drug Properties
Improving Pharmacokinetics and Pharmacodynamics
The incorporation of fluorinated amino acids into peptides and small molecules is a powerful strategy to address common challenges in drug development.[1][8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[4] This can lead to a longer half-life and improved bioavailability of the drug.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with target proteins.[1] This can result in increased potency and selectivity.
-
Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve absorption.[4]
-
Conformational Control: The introduction of bulky fluorine atoms can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation.
Examples in Drug Discovery
Numerous FDA-approved drugs contain fluorinated amino acid or related motifs, highlighting the success of this strategy.[9][10] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trifluorophenylacetic Acid
This protocol is based on a patented method for the preparation of 2,4,5-trifluorophenylacetic acid.[11]
Materials:
-
1,2,4,5-tetrafluorobenzene
-
Alkyl cyanoacetate (e.g., ethyl cyanoacetate)
-
Strong base (e.g., sodium hydride)
-
Organic solvent (e.g., anhydrous THF)
-
Hydrochloric acid (6 M)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Synthesis of Alkyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,2,4,5-tetrafluorobenzene and alkyl cyanoacetate in an anhydrous organic solvent.
-
Slowly add a strong base to the solution at a controlled temperature.
-
Allow the reaction to proceed until completion, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude product.
-
Purify the product by column chromatography or recrystallization.
-
-
Step 2: Hydrolysis and Decarboxylation
-
To the purified alkyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate, add 6 M hydrochloric acid.[11]
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).[11]
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4,5-trifluorophenylacetic acid.[11]
-
Protocol 2: Conceptual Protocol for Incorporation of a Fluorinated Phenylacetic Acid into a Peptide Backbone
This protocol outlines a general procedure for incorporating a fluorinated phenylacetic acid building block into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
2,4,5-Trifluorophenylacetic acid (or a protected amino version)
-
Solid-phase resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.
-
Coupling:
-
Activate the carboxylic acid of the incoming Fmoc-protected amino acid or the 2,4,5-trifluorophenylacetic acid with coupling reagents and a base.
-
Add the activated acid to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizations
Caption: Synthetic route for 2,4,5-trifluorophenylacetic acid.
Caption: The role of DPP-4 inhibitors in glucose homeostasis.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. taiwannews.com.tw [taiwannews.com.tw]
- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
Application Note and Protocol for the Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of the non-proteinogenic amino acid, 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. This compound is a valuable building block in medicinal chemistry and drug discovery due to the presence of the trifluorophenyl moiety, which can enhance metabolic stability and binding affinity of parent molecules. The described methodology is based on the well-established Strecker amino acid synthesis, a reliable method for preparing α-amino acids.[1][2] The protocol is presented in a two-step process, commencing with the formation of an α-aminonitrile intermediate from 3,4,5-trifluorobenzaldehyde, followed by acid-catalyzed hydrolysis to yield the final product.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-stage process:
Stage 1: α-Aminonitrile Formation

Stage 2: Hydrolysis to α-Amino Acid

Experimental Protocols
Safety Precaution: This protocol involves the use of sodium cyanide, which is highly toxic. All manipulations involving cyanide salts should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.
Protocol 1: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile (Intermediate)
This protocol outlines the formation of the α-aminonitrile intermediate.
Materials and Reagents:
-
3,4,5-Trifluorobenzaldehyde
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Aqueous Ammonia (28-30%)
-
Methanol
-
Deionized Water
-
Diatomaceous Earth (optional)
Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation:
-
In a beaker, prepare a solution of ammonium chloride (1.1 equivalents) in aqueous ammonia.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide (1.1 equivalents).
-
-
Reaction Setup:
-
In the three-neck round-bottom flask, dissolve 3,4,5-trifluorobenzaldehyde (1.0 equivalent) in methanol.
-
Cool the flask to 0-5 °C using an ice bath.
-
-
Reaction:
-
With vigorous stirring, slowly add the ammonium chloride/ammonia solution to the cooled aldehyde solution.
-
Following this, add the sodium cyanide solution dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
-
Isolation of Intermediate:
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water and then with a small amount of cold methanol.
-
Dry the product under vacuum to yield 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile. The crude product can be used in the next step without further purification.
-
Protocol 2: Hydrolysis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile to this compound
This protocol describes the conversion of the α-aminonitrile intermediate to the final amino acid product.
Materials and Reagents:
-
2-amino-2-(3,4,5-trifluorophenyl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Aqueous Ammonia or Sodium Hydroxide solution
-
Ethanol
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter flask
Procedure:
-
Hydrolysis:
-
In the round-bottom flask, suspend the crude 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile in concentrated hydrochloric acid (approximately 5-10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the hydrolysis is complete, cool the reaction mixture to room temperature, and then further cool in an ice bath.
-
Collect the precipitated solid (the hydrochloride salt of the amino acid) by vacuum filtration.
-
To obtain the free amino acid, dissolve the collected salt in a minimum amount of deionized water.
-
Adjust the pH of the solution to the isoelectric point (typically around pH 5-6) using aqueous ammonia or a solution of sodium hydroxide.
-
The free amino acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the final product under vacuum.
-
Data Presentation
Table 1: Reagent Summary for Strecker Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3,4,5-Trifluorobenzaldehyde | C₇H₃F₃O | 160.09 | 1.0 |
| Sodium Cyanide | NaCN | 49.01 | 1.1 |
| Ammonium Chloride | NH₄Cl | 53.49 | 1.1 |
| Concentrated Hydrochloric Acid | HCl | 36.46 | Excess |
Table 2: Analytical Data for this compound
| Property | Data |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 221.13 g/mol |
| Appearance | White to off-white solid |
| Expected ¹H NMR Data (in DMSO-d₆) | |
| δ (ppm) | Multiplicity |
| ~7.5-7.8 | Multiplet |
| ~5.1 | Singlet |
| Variable | Broad |
| Expected ¹³C NMR Data (in DMSO-d₆) | |
| δ (ppm) | Assignment |
| ~173 | C=O (Carboxyl) |
| ~148-152 (m) | Aromatic C-F |
| ~135-140 (m) | Aromatic C-CH |
| ~110-115 (m) | Aromatic CH |
| ~55 | α-C |
Note: Expected NMR chemical shifts are estimates based on structurally similar compounds and may vary depending on the solvent and other experimental conditions.[4]
Visualizations
Caption: Experimental workflow for the two-stage synthesis.
Caption: Simplified signaling pathway of the Strecker synthesis.
References
Application Notes and Protocols for Cell-based Assays using 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-2-(3,4,5-trifluorophenyl)acetic acid is a synthetic amino acid analog characterized by a trifluorinated phenyl ring. The incorporation of fluorine atoms can significantly alter the physicochemical properties of amino acids, potentially enhancing their metabolic stability, membrane permeability, and biological activity.[1][2][3] Non-natural amino acids and their derivatives are of significant interest in drug discovery, with many being investigated for their potential as therapeutic agents, particularly in oncology.[4][5][6][7] These compounds can act as enzyme inhibitors, disrupt protein-protein interactions, or be selectively toxic to cancer cells.
These application notes provide a framework for evaluating the biological activity of this compound in cell-based assays, with a primary focus on assessing its cytotoxic potential against cancer cell lines. The following protocols and diagrams are intended to guide researchers in the initial screening and characterization of this compound.
Potential Applications and Screening Strategy
Given that many novel amino acid derivatives are explored for their anti-cancer properties, a logical first step is to assess the cytotoxicity of this compound against a panel of human cancer cell lines.[4][5][6][7] A standard and widely used method for this is the MTT assay, which measures cell viability.[4][8] A suggested screening workflow is outlined below.
References
- 1. 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NMR Spectroscopic Analysis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. Due to the limited availability of published experimental NMR data for this specific compound, this application note presents predicted spectral data based on the analysis of structurally similar compounds, including other fluorinated phenylglycine derivatives and aromatic amino acids. The protocols provided are established methodologies for the NMR analysis of small molecules.
Introduction
This compound is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluorinated phenyl ring. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. This note details the expected ¹H, ¹³C, and ¹⁹F NMR spectral characteristics and provides comprehensive protocols for sample preparation and data acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Hα | 4.5 - 5.0 | Triplet | ~8-10 Hz (³JHα-F) | The signal will be a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5. |
| Ar-H | 7.0 - 7.5 | Triplet | ~8-10 Hz (³JH-F) | The two protons on the aromatic ring are chemically equivalent and will appear as a triplet due to coupling with the fluorine atom at position 4. |
| NH₂ | 7.5 - 8.5 | Broad Singlet | - | The chemical shift is highly dependent on solvent, concentration, and temperature. The peak may be broad due to quadrupole effects and exchange. |
| COOH | 10.0 - 13.0 | Broad Singlet | - | The chemical shift is highly dependent on solvent and concentration. The peak may be broad due to hydrogen bonding and exchange. |
Table 2: Predicted ¹³C NMR Spectral Data
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Cα | 55 - 65 | Doublet of Triplets | ¹JCα-F ~20-30 Hz, ²JCα-F ~5-10 Hz | The carbon will be coupled to the fluorine atoms on the ring. |
| C=O | 170 - 180 | Singlet | - | |
| C1 | 125 - 135 | Triplet | ²JC1-F ~10-20 Hz | |
| C2, C6 | 110 - 120 | Doublet of Doublets | ¹JC2-F ~240-260 Hz, ²JC2-F ~15-25 Hz | These carbons are directly bonded to fluorine atoms. |
| C3, C5 | 145 - 155 | Doublet of Triplets | ¹JC3-F ~240-260 Hz, ²JC3-F ~10-20 Hz | These carbons are directly bonded to fluorine atoms. |
| C4 | 135 - 145 | Triplet of Triplets | ¹JC4-F ~240-260 Hz, ²JC4-F ~15-25 Hz | This carbon is directly bonded to a fluorine atom. |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| F3, F5 | -130 to -140 | Doublet | ⁴JF-F ~15-25 Hz | These two fluorine atoms are equivalent and will be coupled to the fluorine at position 4. |
| F4 | -155 to -165 | Triplet | ⁴JF-F ~15-25 Hz | This fluorine atom will be coupled to the two equivalent fluorine atoms at positions 3 and 5. |
Experimental Protocols
Sample Preparation
High-quality NMR spectra are critically dependent on proper sample preparation.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Standard 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for amino acids as it can dissolve both the neutral and zwitterionic forms and has a wide chemical shift window. D₂O can also be used, but be aware that the NH₂ and COOH protons will exchange with deuterium and will not be observed.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Vortex the sample until the solid is completely dissolved. Gentle heating or sonication may be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, or more for dilute samples.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 240 ppm.
-
Temperature: 298 K.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Number of Scans (NS): 64 to 256.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 100 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard. For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) is common.
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals.
Visualizations
The following diagrams illustrate the key workflows and relationships in the NMR analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods start from the commercially available 3,4,5-trifluorobenzaldehyde.
Q2: What is the general principle of the Strecker synthesis for this compound?
A2: The Strecker synthesis is a two-step process.[1][2][3] First, 3,4,5-trifluorobenzaldehyde reacts with ammonia and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate, 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile.[1][3] In the second step, this intermediate is hydrolyzed under acidic or basic conditions to yield the final product, this compound.[1][2]
Q3: How does the Bucherer-Bergs reaction differ from the Strecker synthesis?
A3: The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate from the starting aldehyde, potassium cyanide, and ammonium carbonate.[4][5][6][7][8] This hydantoin, 5-(3,4,5-trifluorophenyl)hydantoin, is then hydrolyzed in a separate step to yield the desired α-amino acid. This method can sometimes offer better yields for certain substrates compared to the Strecker synthesis.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The primary hazard is the use of highly toxic cyanide salts (e.g., KCN, NaCN) or hydrogen cyanide (HCN).[1] These reactions should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidic hydrolysis of the nitrile or hydantoin intermediate can also generate HCN gas, so the workup must be done with extreme caution.
Q5: How does the trifluorophenyl group affect the reaction?
A5: The three fluorine atoms on the phenyl ring are strongly electron-withdrawing. This can make the carbonyl carbon of 3,4,5-trifluorobenzaldehyde more electrophilic and potentially accelerate the initial nucleophilic attack. However, it can also affect the stability of intermediates and the conditions required for the final hydrolysis step.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no formation of the α-aminonitrile intermediate (Strecker) | - Incomplete imine formation. - Low quality of reagents. - Incorrect pH. | - Use a higher concentration of ammonia or ammonium chloride to drive the equilibrium towards imine formation. - Ensure 3,4,5-trifluorobenzaldehyde is pure and free of acidic impurities. Use fresh, dry cyanide source. - Maintain a slightly basic pH to ensure the presence of free cyanide ions. |
| Low yield of the final amino acid after hydrolysis | - Incomplete hydrolysis of the nitrile or hydantoin intermediate. - Degradation of the product under harsh hydrolysis conditions. - Formation of side products. | - Increase the reaction time or temperature for the hydrolysis step. - Use a stronger acid or base for hydrolysis, but monitor for product degradation. - Consider a two-stage hydrolysis (e.g., initial hydrolysis with a milder acid, followed by a stronger acid). - Optimize the purification process to remove byproducts. |
| Formation of a significant amount of 3,4,5-trifluoromandelic acid | - Preferential formation of a cyanohydrin intermediate followed by hydrolysis. | - Ensure a sufficient concentration of ammonia is present to favor imine formation over cyanohydrin formation. - Add the cyanide source slowly to the reaction mixture containing the aldehyde and ammonia. |
| Difficulty in isolating the final product | - The amino acid may be soluble in the aqueous workup solution. - The product may be an amorphous solid that is difficult to crystallize. | - Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility. - Use an ion-exchange resin for purification. - Try different solvent systems for crystallization (e.g., water/ethanol, water/isopropanol). |
| Presence of impurities in the final product | - Unreacted starting materials or intermediates. - Side products from competing reactions. | - Improve the purification method (e.g., recrystallization, column chromatography). - Optimize reaction conditions to minimize the formation of side products. - Ensure complete hydrolysis of the nitrile or hydantoin intermediate. |
Experimental Protocols
Method 1: Strecker Synthesis
Step 1: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 10 g of 3,4,5-trifluorobenzaldehyde in 100 mL of methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 5.4 g of potassium cyanide in 20 mL of water, followed by the slow addition of 6.5 g of ammonium chloride in 30 mL of water.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into 200 mL of ice water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
Add the crude α-aminonitrile to 100 mL of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Adjust the pH to the isoelectric point (around pH 5-6) with a concentrated sodium hydroxide solution to precipitate the amino acid.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the product from a water/ethanol mixture to obtain pure this compound.
Method 2: Bucherer-Bergs Reaction
Step 1: Synthesis of 5-(3,4,5-trifluorophenyl)hydantoin
-
In a sealed pressure vessel, combine 10 g of 3,4,5-trifluorobenzaldehyde, 7.5 g of potassium cyanide, and 23 g of ammonium carbonate.
-
Add 150 mL of a 1:1 mixture of ethanol and water.
-
Heat the mixture to 60-70 °C with stirring for 12-16 hours.
-
Cool the reaction mixture to room temperature. The hydantoin product should precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Hydrolysis to this compound
-
Suspend the crude hydantoin in 100 mL of 2 M sodium hydroxide solution.
-
Heat the mixture at reflux for 12-24 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to the isoelectric point.
-
Filter the precipitated amino acid, wash with cold water, and recrystallize from a water/ethanol mixture.
Data Presentation
Table 1: Comparison of Typical Yields for Strecker Synthesis of Substituted Benzaldehydes
| Starting Aldehyde | Cyanide Source | Hydrolysis Condition | Typical Yield |
| Benzaldehyde | KCN/NH₄Cl | 6M HCl, reflux | 70-80% |
| 4-Chlorobenzaldehyde | KCN/NH₄Cl | 6M HCl, reflux | 65-75% |
| 4-Methoxybenzaldehyde | KCN/NH₄Cl | 6M HCl, reflux | 75-85% |
| 3,4,5-Trifluorobenzaldehyde (Expected) | KCN/NH₄Cl | Conc. HCl, reflux | 60-70% |
Table 2: Influence of Reaction Parameters on Bucherer-Bergs Reaction Yield
| Parameter | Variation | Effect on Yield |
| Temperature | 50 °C -> 70 °C | Increased yield |
| Reaction Time | 8 hours -> 16 hours | Increased yield |
| Solvent | Ethanol/Water (1:1) vs. Water | Higher yield in mixed solvent |
| Ammonium Carbonate | 2 equivalents -> 4 equivalents | Increased yield |
Visualizations
Caption: Experimental workflow for the Strecker synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: Relationship between reaction parameters and yield/purity.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of this compound.
Problem: Poor or No Enantiomeric Resolution
Q1: I am not seeing any separation between the enantiomers. What should I check first?
A1: The initial step is to ensure that your chosen Chiral Stationary Phase (CSP) is appropriate for the analyte. For amino acid derivatives like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are generally recommended.[1][2] If you are using a suitable CSP and still see no separation, the mobile phase composition is the next critical parameter to optimize.
Q2: How can I optimize the mobile phase for better resolution?
A2: Mobile phase optimization is a crucial step in achieving chiral separation. Here are key parameters to adjust:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in your mobile phase significantly impact retention and enantioselectivity. Systematically vary the percentage of the organic modifier.
-
Acidic/Basic Additives: Small amounts of acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) additives can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.
-
Polar Organic Mode: For some polysaccharide-based CSPs, using a polar organic mobile phase (e.g., methanol or ethanol with a small amount of an acidic or basic modifier) can be effective.
A logical workflow for troubleshooting poor resolution is outlined below.
Problem: Peak Tailing
Q3: My peaks are showing significant tailing. What are the likely causes and solutions?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.
-
Column Overload: To check for column overload, prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves, your original sample concentration was too high.
-
Secondary Interactions: For acidic compounds like your analyte, ensuring the mobile phase pH is low enough to keep it in its protonated form can improve peak shape. Adding 0.1% trifluoroacetic acid (TFA) is a common strategy. If using a buffered mobile phase, ensure the buffer concentration is sufficient (typically 10-20 mM).
Problem: Peak Splitting
Q4: I am observing split peaks. What could be the reason?
A4: Peak splitting can arise from several issues, including a blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.
-
Sample Solvent Incompatibility: Whenever possible, dissolve your sample in the mobile phase. If your sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Blocked Frit: If all peaks in your chromatogram are splitting, a blocked inlet frit could be the cause. Reversing the column and flushing it with a compatible solvent might resolve the issue.
-
Column Void: A void or channel in the column packing can also lead to split peaks. This usually requires column replacement.
Frequently Asked Questions (FAQs)
Q5: What type of chiral stationary phase (CSP) is recommended for the separation of this compound?
A5: For underivatized amino acids and their derivatives, macrocyclic glycopeptide-based CSPs (e.g., those using teicoplanin) and polysaccharide-based CSPs (amylose or cellulose derivatives) are highly recommended.[1][2][3][4] Zwitterionic CSPs derived from cinchona alkaloids have also shown effectiveness for amino acid separations.
Q6: What are typical starting conditions for method development?
A6: A good starting point for method development on a polysaccharide-based CSP would be a mobile phase of n-Hexane/Isopropanol with a small amount of an acidic modifier. For a macrocyclic glycopeptide CSP, a reversed-phase or polar organic mode can be explored.
| Parameter | Recommended Starting Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5-10 µL |
Note: These are suggested starting conditions and will likely require optimization.
Q7: Is derivatization a viable option if direct separation is unsuccessful?
A7: Yes, if direct chiral separation proves challenging, derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column (like a C18) is an excellent alternative.[5] A commonly used reagent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[5]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Direct Separation)
This protocol outlines a systematic approach to developing a direct chiral HPLC method.
-
CSP Selection:
-
Screen at least two different types of CSPs, for example, a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) and a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T).
-
-
Mobile Phase Screening:
-
For Polysaccharide CSPs (Normal Phase):
-
Start with a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol.
-
If resolution is poor, systematically vary the isopropanol concentration from 5% to 20%.
-
If peaks are tailing, add 0.1% TFA to the mobile phase.
-
-
For Macrocyclic Glycopeptide CSPs (Reversed-Phase):
-
Start with a mobile phase of 80:20:0.1 (v/v/v) Methanol/Water/Formic Acid.
-
Adjust the ratio of methanol to water to optimize retention and resolution.
-
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each condition.
-
A resolution of ≥ 1.5 is considered baseline separation.
-
The logical flow of this protocol is depicted in the diagram below.
Protocol 2: Derivatization with Marfey's Reagent (Indirect Separation)
This protocol is an alternative for when direct separation is not feasible.
-
Materials:
-
Racemic this compound
-
Marfey's reagent (L-FDAA)
-
Acetone (HPLC grade)
-
Sodium bicarbonate buffer (50 mM, pH ~9.0)
-
Hydrochloric acid (2 M)
-
Standard C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of the amino acid in the sodium bicarbonate buffer.
-
To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.
-
Dilute the final mixture with the HPLC mobile phase and filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm.
-
References
Technical Support Center: 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and application of this compound in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in solution | Poor Solubility: The compound may have limited solubility in the chosen solvent. As an analogue of phenylglycine, its aqueous solubility is expected to be influenced by pH.[1] | - Verify the pH of the solution; solubility is generally higher in acidic conditions for similar amino acids.[1]- Consider using a co-solvent such as ethanol or methanol if appropriate for your experiment.[1]- Gentle warming and sonication can aid dissolution, but be mindful of potential degradation at elevated temperatures. |
| Temperature Effects: Low temperatures can decrease solubility, leading to precipitation, especially for saturated or near-saturated solutions. | - If storing solutions at low temperatures, ensure the concentration is well below the saturation point at that temperature.- Before use, allow the solution to equilibrate to room temperature and visually inspect to ensure all precipitate has redissolved. | |
| pH Shift: The pH of an unbuffered solution can change over time due to absorption of atmospheric CO2 or interaction with the container surface. | - Re-verify the pH of the solution and adjust if necessary.- For long-term storage or sensitive experiments, use a suitable buffer system to maintain a stable pH. | |
| Loss of potency or appearance of unknown peaks in analytical assays (e.g., HPLC) | Chemical Degradation: The compound may be degrading due to factors such as pH, temperature, light exposure, or oxidation. | - Conduct a forced degradation study to identify potential degradation pathways and products.[2]- Optimize the pH of the solution to a range where the compound exhibits maximum stability.- Store solutions protected from light, especially UV light, by using amber vials or wrapping containers in foil. |
| Oxidation: The amino group or the aromatic ring may be susceptible to oxidative degradation, especially in the presence of metal ions or reactive oxygen species. | - Prepare solutions using de-gassed solvents.- If oxidation is a suspected pathway, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent analytical results between samples | Incomplete Dissolution: The compound may not be fully dissolved, leading to non-homogeneous solutions. | - Ensure complete dissolution by using appropriate solvents and techniques like vortexing and sonication.- Always vortex the solution before taking an aliquot for analysis. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation or aggregation of the compound. | - Aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles.[3] | |
| Adsorption to Container: The compound may adsorb to the surface of the storage container, leading to a decrease in the effective concentration. | - Consider using low-adsorption vials (e.g., polypropylene or silanized glass) for storing dilute solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[4]
Q2: How should I prepare a stock solution of this compound?
A2: For aqueous solutions, start by dissolving the compound in high-purity water. Given that it is a phenylglycine derivative, its solubility is likely pH-dependent.[1] For a starting point, you can attempt dissolution in neutral water and, if solubility is low, adjust the pH to the acidic range (e.g., pH 3-5). For organic applications, solvents like methanol or ethanol can be used.[1] For quantitative applications, it is recommended to prepare stock solutions in a diluent that is compatible with your analytical method, such as 0.1 N HCl.[5]
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
Projected Stability of this compound in Aqueous Solution
| pH Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (pH 1-3) | Likely to be relatively stable. The protonated amine group can enhance stability against certain degradation pathways.[6] | Minimal degradation expected, though hydrolysis could be a possibility under harsh acidic conditions and elevated temperatures. |
| Neutral (pH 6-8) | Generally stable. However, in non-sterile solutions, microbial growth is a possibility. | Slow oxidation over extended periods. |
| Basic (pH 9-12) | Potential for instability. The deprotonated carboxylic acid and neutral amine may be more susceptible to oxidative degradation. Racemization at the chiral center is also a possibility under basic conditions for similar compounds.[6] | Oxidation, Racemization. |
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure, potential degradation pathways include oxidation of the amino group or the aromatic ring, and decarboxylation. The carbon-fluorine bond is generally very stable and unlikely to cleave under typical experimental conditions.[7] A forced degradation study is the most effective way to identify the specific degradation products and pathways.[8]
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method is a validated analytical procedure that can accurately quantify the active compound without interference from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[9][10] The development process involves performing forced degradation studies to generate the degradation products and then developing an HPLC method that can separate the parent compound from all the generated degradants.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and products.
Materials:
-
This compound
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphate or citrate buffers (e.g., pH 3, 7, 9)
-
Volumetric flasks, pipettes, and autosampler vials
-
pH meter
-
Temperature-controlled incubator or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl and 0.1 M HCl in separate vials. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH and 0.1 M NaOH in separate vials. Keep at room temperature for up to 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C in an incubator for up to 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before HPLC analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Calculate the percentage of degradation and identify the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Example: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (a starting point could be around 220 nm or 254 nm).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing solution stability.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biolongevitylabs.com [biolongevitylabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. jocpr.com [jocpr.com]
- 10. applications.emro.who.int [applications.emro.who.int]
preventing racemization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process that converts a pure enantiomer of a chiral molecule into a mixture of both its enantiomers (L- and D-forms).[1][2] For drug development, maintaining the stereochemical integrity of this compound is crucial, as different enantiomers can have vastly different biological activities, efficacies, and toxicities.[1] This specific amino acid is particularly susceptible to racemization. The three fluorine atoms on the phenyl ring are strongly electron-withdrawing, which increases the acidity of the proton on the chiral alpha-carbon. This makes the proton easier to remove, especially under basic conditions, facilitating the formation of a planar, achiral intermediate that leads to racemization.[3]
Q2: What is the primary mechanism of racemization for this amino acid?
A2: The primary mechanism for racemization is the removal of the alpha-proton by a base, which forms a planar, achiral carbanion or enolate intermediate.[2][4] This intermediate is stabilized by resonance. When this intermediate is reprotonated, it can occur from either face of the planar structure with roughly equal probability, resulting in a mixture of both L- and D-enantiomers.[2][4] This process is significantly accelerated under basic conditions but can also be catalyzed by acids.[4]
Q3: Which experimental conditions are most likely to cause racemization?
A3: Several experimental factors can significantly increase the rate of racemization:
-
High pH/Basicity: Exposure to strong bases is a primary cause. Racemization rates increase significantly at pH values above 10.[5] The strength and steric hindrance of the base used in reactions like peptide coupling are critical; strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate racemization.[6]
-
High Temperatures: Elevated temperatures, while often used to drive reactions to completion, provide the necessary energy to overcome the activation barrier for proton removal and significantly increase the rate of racemization.[6][7]
-
Polar Solvents: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.[6]
-
Certain Coupling Reagents: In peptide synthesis, the choice of coupling reagent is critical. Carbodiimides like DCC or DIC, if used without racemization-suppressing additives, can lead to significant racemization through the formation of a highly reactive oxazolone intermediate.[3][8]
Q4: How can I minimize racemization during storage?
A4: To minimize racemization during storage, the compound should be kept as a stable, crystalline solid in a cool, dry, and dark environment. Avoid storing it in solution, especially in polar solvents or under basic or strongly acidic pH conditions. If storage in solution is necessary, use a non-polar solvent and maintain neutral or slightly acidic conditions (pH 4-6) at a low temperature (e.g., -20°C).
Q5: What are the best practices to prevent racemization during a peptide coupling reaction?
A5: Preventing racemization during peptide coupling is a multi-faceted challenge. Key strategies include:
-
Choice of Coupling Reagent: Use modern uronium/aminium salt reagents known for low racemization, such as HATU, HBTU, or COMU.[3] Alternatively, use a carbodiimide (e.g., DIC) in combination with a nucleophilic additive like OxymaPure or HOAt, which are highly effective at suppressing racemization.[6][8]
-
Base Selection: Opt for a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a strong, non-hindered base like DIPEA.[6]
-
Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0°C) to minimize the rate of racemization.[6]
-
Protecting Groups: The choice of N-terminal protecting group can influence racemization. While Fmoc and Boc are standard, novel protecting groups like DNPBS have been shown to greatly suppress racemization.[9]
Q6: Which analytical methods can I use to quantify the extent of racemization?
A6: Accurate quantification of racemization is essential for process optimization. The most common method is Chiral High-Performance Liquid Chromatography (HPLC). This involves hydrolyzing the final product (e.g., a peptide) to its constituent amino acids, derivatizing them with a suitable agent (like Marfey's reagent, L-FDAA), and then separating the resulting diastereomers on a standard C18 reversed-phase column.[6] The L- and D-amino acid derivatives will have different retention times, allowing for their quantification by integrating the respective peak areas.[6]
Troubleshooting Guides
Issue: High levels of the D-enantiomer detected after a peptide coupling reaction.
This guide provides a systematic approach to identifying and resolving the source of racemization.
Diagram: Troubleshooting Workflow for High Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Base | If using a strong, non-hindered base like DIPEA, switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum necessary equivalents of base. | Stronger bases more readily abstract the acidic α-proton, initiating the racemization process. Weaker or bulkier bases reduce the rate of this side reaction.[6][8] |
| Coupling Reagent | If using a carbodiimide (e.g., DIC, DCC) alone, ensure the addition of an effective additive like OxymaPure or HOAt.[3] If using an older onium salt like HBTU, consider switching to a more modern, efficient reagent like COMU or HATU.[3] | Additives react with the activated amino acid to form a more stable active ester, which is less prone to forming the oxazolone intermediate that leads to racemization.[6][8] Newer reagents are designed to be more efficient and suppress racemization more effectively. |
| High Temperature | Perform the coupling reaction at a lower temperature, ideally 0°C. If elevated temperatures were used to push a difficult coupling, explore longer reaction times at lower temperatures first.[6] | Racemization is a chemical reaction with an activation energy barrier. Lowering the temperature significantly reduces the reaction rate.[7] |
| Prolonged Reaction Time | Monitor the reaction closely (e.g., with a Kaiser test) and stop it as soon as the coupling is complete. Avoid unnecessarily long reaction times. | The longer the activated amino acid is present in the reaction mixture, especially in the presence of a base, the greater the opportunity for racemization to occur. |
| Solvent Polarity | While solvent choice is often dictated by solubility, be aware that highly polar solvents like DMF can sometimes favor racemization. If feasible, explore solvent mixtures (e.g., DCM/DMF) to reduce polarity while maintaining reagent solubility.[6] | The polarity of the solvent can influence the stability of the transition states involved in the racemization pathway.[6] |
Quantitative Data Summary
The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following tables summarize general performance characteristics based on literature for other racemization-prone amino acids, which can be extrapolated to this compound.
Table 1: Comparison of Common Coupling Additives
| Additive | Chemical Name | pKa | Racemization Suppression | Notes |
| HOBt | 1-Hydroxybenzotriazole | 4.60 | Good | The classic additive, but less effective than newer options for sensitive amino acids.[8] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28 | Excellent | The pyridine nitrogen participates in the reaction, accelerating coupling and suppressing racemization more effectively than HOBt.[8] |
| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate | 4.60 | Excellent | A non-explosive and highly effective alternative to benzotriazole-based additives.[8] Often considered superior to HOBt.[6] |
Table 2: Comparison of Common Bases in Peptide Coupling
| Base | Chemical Name | Basicity (pKa of conjugate acid) | Typical Application | Impact on Racemization |
| DIPEA (DIEA) | N,N-Diisopropylethylamine | ~10.75 | Onium salt couplings | High risk; non-nucleophilic but strong base can readily cause racemization.[6] |
| NMM | N-Methylmorpholine | ~7.38 | Onium salt couplings | Lower risk; weaker base than DIPEA, often a better choice for sensitive amino acids.[6] |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | ~7.43 | Onium salt couplings | Lower risk; sterically hindered base, which can reduce the rate of α-proton abstraction.[6] |
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using COMU/NMM
This protocol describes a general method for coupling N-Fmoc-2-amino-2-(3,4,5-trifluorophenyl)acetic acid to a resin-bound amine, designed to minimize racemization.
Materials:
-
Fmoc-protected this compound
-
Resin-bound peptide with a free N-terminal amine
-
COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate)
-
N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
In a separate vial, dissolve Fmoc-2-amino-2-(3,4,5-trifluorophenyl)acetic acid (1.5 eq. relative to resin loading) and COMU (1.5 eq.) in a minimal amount of DMF.
-
Add NMM (3.0 eq.) to the vial and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue agitating for 2-4 hours.
-
Monitor the reaction for completion using a Kaiser test (should be negative, indicating no free primary amines).
-
Once complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.
-
The resin is now ready for the subsequent Fmoc-deprotection step.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a method for analyzing the enantiomeric purity of the target amino acid within a crude peptide product after cleavage and hydrolysis.
Part A: Peptide Hydrolysis
-
Place approximately 1-2 mg of the crude, cleaved peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with argon.
-
Heat the sample at 110°C for 24 hours.[3]
-
After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.[3]
-
Re-dissolve the amino acid hydrolysate in 200 µL of deionized water.
Part B: Derivatization with Marfey's Reagent (L-FDAA)
-
To 50 µL of the redissolved hydrolysate, add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline.[6]
-
Add 100 µL of a 1% (w/v) solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[6]
-
Vortex the mixture and incubate in a heating block at 40°C for 1 hour.[6]
-
Stop the reaction by adding 10 µL of 2 M HCl.[6]
-
Evaporate the solvent to dryness.
-
Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water).
Part C: HPLC Analysis
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid (TFA)). A typical gradient might be 10-60% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[6]
-
Analysis:
-
Inject a standard prepared from a racemic mixture of D/L-2-amino-2-(3,4,5-trifluorophenyl)acetic acid to determine the retention times for the two diastereomeric derivatives. The L-amino acid derivative typically elutes before the D-amino acid derivative.[6]
-
Inject the derivatized sample from Part B.
-
Integrate the peak areas for the L- and D-enantiomers to calculate the percentage of racemization.
-
Mandatory Visualizations
Diagram: Mechanism of Base-Catalyzed Racemization
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. creation.com [creation.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
Welcome to the technical support center for the derivatization of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of this sterically hindered, fluorinated amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound often necessary?
A1: Derivatization is primarily performed for analytical purposes, such as:
-
Chiral Analysis: To separate and quantify the enantiomers (D and L forms) of the amino acid. This is crucial in drug development as different enantiomers can have different pharmacological activities. Derivatization with a chiral reagent forms diastereomers that can be separated on a standard achiral HPLC column.[1][2]
-
Improved Chromatographic Separation: To enhance peak shape and resolution in HPLC or GC analysis.
-
Increased Detection Sensitivity: To attach a chromophore or fluorophore, which significantly improves detection by UV-Vis or fluorescence detectors.
Q2: What are the main challenges when derivatizing this specific amino acid?
A2: The primary challenges stem from its structure:
-
Steric Hindrance: The bulky 3,4,5-trifluorophenyl group can physically block the approach of derivatizing reagents to the alpha-amino group, slowing down the reaction and potentially leading to incomplete derivatization.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atoms can reduce the nucleophilicity of the amino group, making it less reactive.
-
Racemization: As with many amino acids, there is a risk of racemization (conversion of one enantiomer to a mixture of both) during derivatization, especially under harsh reaction conditions.[3]
Q3: Which derivatization reagents are recommended for chiral analysis of this compound?
A3: For chiral HPLC analysis, pre-column derivatization with a chiral derivatizing agent is a common strategy. Recommended reagents include:
-
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is widely used for its ability to form stable, highly UV-active diastereomeric derivatives with primary and secondary amino acids.[1][2]
-
(S)-NIFE: (S)-N-((4-nitrophenoxy)carbonyl)-L-phenylalanine 2-methoxyethyl ester is another effective chiral derivatizing agent that reacts with the amino group to form diastereomers separable by HPLC.[4]
-
OPA in combination with a chiral thiol: o-phthaldialdehyde (OPA) can be used with a chiral thiol (e.g., N-isobutyryl-L-cysteine) to form fluorescent diastereomeric isoindoles.
Q4: How can I protect the amino and carboxylic acid groups for peptide synthesis?
A4: For solid-phase peptide synthesis (SPPS), protecting groups are essential.
-
Amino Group Protection: The most common protecting group for the α-amino group is the Fmoc (9-fluorenylmethyloxycarbonyl) group. It is stable to acidic conditions used for side-chain deprotection but is easily removed by a weak base like piperidine.[5]
-
Carboxylic Acid Group Protection: The carboxylic acid group is typically activated for coupling rather than protected. For side-chain protection of other amino acids in the peptide sequence, acid-labile groups like tert-butyl (tBu) are often used in Fmoc-based synthesis.[6]
Troubleshooting Guides
Issue 1: Low Derivatization Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Reagent | Increase the molar excess of the derivatizing reagent. A 5-10 fold molar excess is a good starting point.[4] For some reagents like AccQ•Tag, a 4-6x molar excess is needed for complete derivatization.[7] |
| Suboptimal pH | Ensure the reaction pH is optimal for the chosen reagent. For many amine-targeting reagents like Marfey's reagent, a basic pH (around 9-10) is required to deprotonate the amino group and enhance its nucleophilicity.[1] |
| Low Reaction Temperature | For sterically hindered amino acids, room temperature may not be sufficient. Cautiously increase the temperature (e.g., to 40-50°C) and monitor for any degradation of the analyte or reagent.[4] |
| Short Reaction Time | The reaction may not have reached completion. Analyze the reaction mixture at different time points (e.g., 30, 60, 90 minutes) to determine the optimal reaction time.[4] |
| Inappropriate Solvent | Ensure that both the amino acid and the derivatizing reagent are soluble in the chosen solvent system. Aprotic solvents like acetone or acetonitrile are commonly used.[4] |
| Steric Hindrance | Consider using a less bulky derivatizing reagent if possible. Alternatively, optimize other reaction parameters (temperature, time, reagent excess) to overcome the steric hindrance. |
Troubleshooting Workflow for Low Derivatization Yield
Caption: A step-by-step workflow for troubleshooting low derivatization yield.
Issue 2: Racemization Detected
Possible Causes & Solutions
| Cause | Recommended Action |
| High Temperature | Perform the coupling/derivatization at a lower temperature (e.g., 0°C).[3] Avoid prolonged heating. |
| Strong Base | If a base is used (e.g., in peptide coupling), switch from a strong base like DIPEA to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or collidine.[3] |
| Over-activation of Carboxyl Group | In peptide coupling, reduce the pre-activation time before adding the amine component. |
| Inappropriate Coupling Reagent | For peptide synthesis, use coupling reagents known to suppress racemization, such as those combined with additives like HOAt or Oxyma Pure.[3] |
Logical Diagram for Minimizing Racemization
Caption: A decision-making diagram for minimizing racemization.
Experimental Protocols
Protocol 1: Chiral Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis
This protocol is adapted from established methods for the chiral analysis of amino acids.[1]
Materials:
-
This compound sample
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone (HPLC grade)
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
HPLC grade water and acetonitrile
-
0.1% Trifluoroacetic acid (TFA) in water and acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the amino acid sample in 50 mM sodium bicarbonate buffer (pH ~9.0).[1]
-
Derivatization:
-
Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction.[1]
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Redissolve the residue in 500 µL of 50% acetonitrile/water.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Experimental Workflow for Marfey's Derivatization
Caption: Step-by-step workflow for derivatization with Marfey's reagent.
Protocol 2: Fmoc Protection of the Amino Group
This protocol provides a general method for the Fmoc protection of amino acids.[5]
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the amino acid in a 10% solution of sodium carbonate in water.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.
-
-
Reaction:
-
Cool the amino acid solution in an ice bath.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the Fmoc-protected amino acid.
-
Fmoc Protection Workflow
Caption: Workflow for the Fmoc protection of the amino acid.
References
Technical Support Center: Synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing Strecker or related synthetic methodologies.
Issue 1: Low Yield of the Desired Amino Acid
| Potential Cause | Recommended Action |
| Incomplete imine formation | Ensure anhydrous conditions during the reaction of 3,4,5-trifluorobenzaldehyde with the ammonia source. Water can hydrolyze the imine intermediate back to the aldehyde. Consider using a desiccant. |
| Competing cyanohydrin formation | The cyanide source can react directly with the starting aldehyde. To minimize this, pre-form the imine before adding the cyanide. Maintaining a lower reaction temperature (e.g., 0-10 °C) can also disfavor cyanohydrin formation.[1] |
| Incomplete hydrolysis of the α-aminonitrile | Use sufficiently strong acidic or basic conditions for the hydrolysis step. Monitor the reaction by TLC or HPLC to ensure it goes to completion. Increasing the reaction time or temperature may be necessary.[1] |
| Product loss during workup | Adjust the pH of the aqueous solution to the isoelectric point of this compound before extraction or precipitation to minimize its solubility in the aqueous phase. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Identification and Removal |
| 3,4,5-Trifluorobenzaldehyde Cyanohydrin | This byproduct arises from the direct reaction of the starting aldehyde with cyanide.[1] It can often be separated from the desired product by recrystallization or column chromatography. Adjusting the pH during workup can also aid in separation due to the differing acidic properties of the hydroxy acid (formed upon hydrolysis of the cyanohydrin) and the target amino acid. |
| Unhydrolyzed α-aminonitrile Intermediate | The presence of this intermediate indicates incomplete hydrolysis.[1] Re-subjecting the product mixture to the hydrolysis conditions (e.g., refluxing with strong acid) can convert the remaining nitrile to the carboxylic acid. |
| Diastereomeric Impurities (in asymmetric synthesis) | If a chiral auxiliary is used for asymmetric synthesis, the formation of the undesired diastereomer is a common impurity.[2] Careful optimization of reaction conditions (temperature, solvent, base) is crucial. Purification can be achieved by chromatography or selective crystallization. |
| Bis-alkylated Products | In syntheses involving the alkylation of a glycine equivalent, double alkylation can occur, leading to a more complex amino acid derivative.[2] This can be minimized by using a controlled stoichiometry of the alkylating agent and the substrate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and direct methods for synthesizing α-amino acids like this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods typically start from the corresponding aldehyde, in this case, 3,4,5-trifluorobenzaldehyde.
Q2: What is the primary side reaction of concern in the Strecker synthesis of this compound?
A2: The most prevalent side reaction is the formation of the corresponding cyanohydrin, 2-hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile.[1] This occurs when the cyanide ion attacks the carbonyl carbon of 3,4,5-trifluorobenzaldehyde directly, in competition with its desired attack on the imine intermediate.
Q3: How can I minimize the formation of the cyanohydrin byproduct?
A3: To reduce the formation of the cyanohydrin, it is advisable to pre-form the imine by reacting 3,4,5-trifluorobenzaldehyde with the ammonia source before the addition of the cyanide.[1] Running the reaction at a lower temperature can also help to favor the desired reaction pathway.[1]
Q4: My hydrolysis of the α-aminonitrile intermediate is not going to completion. What can I do?
A4: Incomplete hydrolysis is a common issue.[1] Ensure that you are using sufficiently strong conditions, such as concentrated hydrochloric or sulfuric acid, and an adequate reaction time and temperature.[1] Monitoring the reaction's progress by a suitable analytical method like TLC or HPLC is recommended to determine the optimal reaction time.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Both the Strecker and Bucherer-Bergs syntheses involve the use of highly toxic cyanide salts (e.g., potassium or sodium cyanide). These reactions should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. Care should also be taken to manage cyanide-containing waste according to your institution's safety protocols.
Experimental Protocols
Generalized Strecker Synthesis of this compound
-
Imine Formation: In a round-bottom flask, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in methanol. Add an ammonia source, such as a solution of ammonia in methanol or ammonium chloride (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the imine.
-
Cyanation: To the imine-containing solution, add potassium cyanide (1.1 eq) portion-wise while maintaining the temperature at 0-10 °C using an ice bath. Stir the reaction mixture at this temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux and maintain it at this temperature for 4-8 hours, or until TLC/HPLC analysis indicates the complete disappearance of the α-aminonitrile intermediate.
-
Workup and Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable base (e.g., ammonium hydroxide). The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then with a small amount of a water-miscible organic solvent like ethanol. Dry the product under vacuum.
Visualizations
References
solubility issues of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid in organic solvents
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound for their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound. Follow the steps outlined to identify and resolve solubility challenges.
Question: My this compound is not dissolving in my chosen organic solvent. What should I do?
Answer:
Poor solubility of this compound can be attributed to its zwitterionic nature and the influence of the trifluorophenyl group.[1][] Follow this troubleshooting workflow to address the issue:
Frequently Asked Questions (FAQs)
This section addresses specific questions researchers may have about the solubility of this compound.
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Based on the structure of the molecule, polar aprotic solvents are the most promising starting points. We recommend trying the following solvents in this order:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
For a more comprehensive list of solvents and their expected solubility, please refer to the Solvent Selection Table below.
Q2: What structural features of this compound contribute to its solubility challenges?
A2: The primary reason for solubility issues is the compound's zwitterionic nature.[1] Like other amino acids, it possesses both a basic amino group and an acidic carboxylic acid group. In the solid state and in neutral solutions, the proton from the carboxylic acid is transferred to the amino group, forming a dipolar ion or zwitterion. These strong ionic interactions within the crystal lattice and in solution lead to low solubility in many organic solvents.
Q3: How does the trifluorophenyl group influence the solubility?
A3: The three fluorine atoms on the phenyl ring significantly increase the lipophilicity of that portion of the molecule.[] This can lead to a complex solubility profile. While the amino acid backbone favors polar solvents, the trifluorophenyl group prefers less polar environments. This dual nature can sometimes be exploited by using solvent mixtures or co-solvents.
Q4: Is it safe to heat the compound to aid dissolution?
A4: Gentle heating (e.g., to 30-40°C) can be an effective method to increase the rate of dissolution. However, it is crucial to monitor for any signs of degradation, such as a color change. Prolonged heating at high temperatures should be avoided, especially in reactive solvents.
Q5: Can adjusting the pH of the solution improve solubility?
A5: Yes, pH adjustment is a highly effective strategy.[3] By adding a small amount of a strong acid (e.g., HCl), you can protonate the carboxylate group, eliminating the negative charge of the zwitterion. Conversely, adding a strong base (e.g., NaOH) will deprotonate the ammonium group, removing the positive charge. In either case, breaking the zwitterionic form will significantly increase solubility in many organic solvents. However, ensure that pH modification is compatible with your downstream experimental conditions.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
The following data is a qualitative prediction based on the solubility of structurally similar compounds, such as phenylglycine and other fluorinated aromatic acids.[4][5] Experimental verification is highly recommended.
| Solvent | Solvent Type | Predicted Solubility | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent for dissolving a wide range of polar and zwitterionic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effective at solvating polar and zwitterionic molecules. |
| Methanol | Polar Protic | Moderate | Can form hydrogen bonds, aiding in the dissolution of the amino acid functionality. |
| Ethanol | Polar Protic | Moderate to Low | Less polar than methanol, may be less effective. |
| Acetonitrile | Polar Aprotic | Low | Generally a poor solvent for zwitterionic compounds. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Very Low | Unlikely to effectively solvate the polar amino acid portion. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Very Low | Not a suitable solvent for this type of compound. |
| Chloroform | Nonpolar Aprotic | Slightly Soluble | Some fluorinated compounds show limited solubility in halogenated solvents.[5] |
| Acetone | Polar Aprotic | Low | May have limited success. |
| Water (neutral pH) | Polar Protic | Low | Zwitterionic nature limits solubility. |
| Aqueous Acid (e.g., 0.1 M HCl) | Polar Protic | High | Protonation of the carboxylate group breaks the zwitterion. |
| Aqueous Base (e.g., 0.1 M NaOH) | Polar Protic | High | Deprotonation of the ammonium group breaks the zwitterion. |
Experimental Protocols
Protocol 1: Standard Method for Determining Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL or 4 mL) with caps
-
A selection of organic solvents (see Table 1)
-
Vortex mixer
-
Sonicator bath
-
Balance
Procedure:
-
Weigh approximately 1-2 mg of this compound into a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Cap the vial and vortex vigorously for 1 minute.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not dissolved, place the vial in a sonicator bath for 15 minutes.
-
Visually inspect the solution again. Note if the compound has dissolved, partially dissolved, or remained insoluble.
-
If the compound is still not fully dissolved, gently warm the vial to approximately 35°C for 10 minutes and observe any changes.
-
Record your observations for each solvent tested.
References
- 1. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. Given the novelty of this compound, this resource focuses on establishing robust experimental strategies to identify potential degradation products and elucidate degradation mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific data for this compound is not yet established, potential degradation pathways can be inferred from similar non-fluorinated structures like phenylglycine. These may include:
-
Oxidative degradation: The amino group and the phenyl ring can be susceptible to oxidation.
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide, particularly under heat stress.
-
Deamination: Removal of the amino group.
-
Hydrolysis: While generally stable, forced conditions could lead to cleavage of bonds.
-
Photodegradation: Exposure to light, especially UV, may induce degradation.
The strong carbon-fluorine bonds are expected to confer significant metabolic stability, making the trifluorophenyl ring less susceptible to hydroxylation compared to a non-fluorinated ring.
Q2: How can I identify the degradation products of this compound?
A forced degradation study is the recommended approach.[1][2][3][4] This involves subjecting the compound to a variety of stress conditions to generate degradation products. The resulting mixtures are then analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) to separate and identify the degradants.
Q3: What are the critical parameters to consider when developing a stability-indicating HPLC method?
A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products, excipients, and impurities. Key considerations include:
-
Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., with formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve compounds with varying polarities.
-
Detector: A UV detector is standard, and the detection wavelength should be chosen to maximize the response of both the parent compound and potential degradants. Coupling with a mass spectrometer (MS) is highly recommended for identification of unknown peaks.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for its intended purpose.
Q4: What are some common issues encountered during forced degradation studies and how can I troubleshoot them?
Please refer to the Troubleshooting Guide section below for detailed information on common problems and their solutions.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress level is insufficient. | - Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent).- Increase the temperature.- Extend the duration of the stress exposure. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | - Decrease the concentration of the stress agent.- Lower the temperature.- Reduce the exposure time. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. Column degradation. Sample overload. | - Adjust the mobile phase pH to ensure proper ionization of the analyte.- Optimize the gradient profile for better separation.- Use a fresh column or a different column chemistry.- Reduce the injection volume or sample concentration. |
| Inconsistent or non-reproducible results. | Variability in sample preparation. Instability of degradation products. Fluctuation in instrument performance. | - Ensure precise and consistent preparation of all solutions.- Analyze samples immediately after preparation or store them under conditions that prevent further degradation.- Perform system suitability tests before each run to ensure the HPLC system is performing correctly. |
| Difficulty in identifying unknown degradation products. | Insufficient data from the detector. Co-elution of peaks. | - Use a mass spectrometer (MS) detector for mass information.- Perform tandem MS (MS/MS) for structural fragmentation data.- Further optimize the HPLC method to resolve co-eluting peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Preparation for Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Example Conditions:
-
HPLC System: A gradient HPLC system with a UV-Vis detector and a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and MS in positive and negative ion modes.
-
Injection Volume: 10 µL.
Method Optimization:
-
Inject the mixture of stressed samples.
-
Adjust the gradient slope and duration to achieve baseline separation of all peaks.
-
If co-elution occurs, consider modifying the mobile phase pH or trying a different column chemistry (e.g., phenyl-hexyl).
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from a forced degradation study.
| Stress Condition | % Parent Compound Remaining | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| Acid Hydrolysis (1M HCl, 60°C, 24h) | e.g., 85.2 | e.g., 2 | e.g., DP1 (8.9%) |
| Base Hydrolysis (1M NaOH, 60°C, 24h) | e.g., 72.5 | e.g., 3 | e.g., DP3 (15.3%) |
| Oxidation (3% H₂O₂, RT, 24h) | e.g., 91.8 | e.g., 1 | e.g., DP4 (5.1%) |
| Thermal (80°C, 48h) | e.g., 95.1 | e.g., 1 | e.g., DP5 (2.7%) |
| Photodegradation (ICH Q1B) | e.g., 89.4 | e.g., 2 | e.g., DP6 (6.8%) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
Caption: Workflow for investigating degradation pathways.
Caption: A hypothetical oxidative degradation pathway.
References
purification challenges of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities typically arise from the synthetic route used.[1] These can include unreacted starting materials, reagents, and side-products from incomplete reactions or side reactions.[1][2] For syntheses involving precursors like trifluorophenylacetic acid or corresponding mandelic acids, potential impurities could be residual starting materials or by-products from reduction or substitution steps.[3][4][5]
Q2: Why is chiral resolution a critical and challenging step for this compound?
A2: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, often only one enantiomer exhibits the desired biological activity, while the other may be inactive or cause undesirable side effects.[6] Therefore, separating these enantiomers (chiral resolution) is crucial. The challenge lies in the identical physical properties of enantiomers (e.g., boiling point, solubility), which makes separation by standard techniques like simple recrystallization impossible.[7]
Q3: What are the primary methods for the chiral resolution of this amino acid?
A3: The two primary methods for chiral resolution are:
-
Diastereomeric Salt Crystallization: This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts.[7][8] These diastereomers have different physical properties and can be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.[8]
-
Chiral Chromatography: This method uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to directly separate the enantiomers.[9][10] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.
Q4: How does the trifluorophenyl group affect purification by Reversed-Phase HPLC (RP-HPLC)?
A4: The fluorine atoms increase the hydrophobicity and can lead to unique interactions with the stationary phase.[11] This "fluorophilicity" can be exploited for separation.[11] When using standard hydrocarbon-based columns (like C18), fluorinated compounds may elute differently than their non-fluorinated counterparts.[11] Mobile phase modifiers like trifluoroacetic acid (TFA) are commonly used to improve peak shape and resolution.[2][]
Troubleshooting Guides
Issue 1: Poor Yield After Recrystallization
Symptom: A significant loss of product is observed after attempting to purify the crude solid by recrystallization.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[13] Perform small-scale solubility tests with various solvents (e.g., Toluene, Ethanol/Water, Methanol, Ethyl Acetate, Hexanes).[5][14] | This maximizes the recovery of pure crystals upon cooling. The impurity should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.[13] |
| Using Too Much Solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product.[13] | Excess solvent will keep more of the desired product dissolved even after cooling, leading to lower recovery. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13] | Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. |
| Premature Crystallization | Ensure the filtration apparatus is pre-heated if performing a hot filtration to remove insoluble impurities. | This prevents the desired product from crystallizing out along with the impurities during filtration. |
Issue 2: Failure to Form Crystals During Diastereomeric Salt Resolution
Symptom: After adding the chiral resolving agent and cooling the solution, no precipitate or crystals form.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent System | The solvent must provide a significant solubility difference between the two diastereomeric salts.[8] Experiment with different solvents or solvent mixtures. | One diastereomer must be significantly less soluble to crystallize out selectively. |
| Solution is Not Supersaturated | Try to slowly evaporate some of the solvent to increase the concentration of the diastereomeric salts. | Crystallization occurs from a supersaturated solution. |
| Nucleation Barrier | Gently scratch the inside of the flask with a glass rod or add a "seed crystal" of the desired diastereomeric salt.[8][13] | These actions provide a surface for crystallization to begin, overcoming the initial energy barrier for nucleation. |
Issue 3: Low Enantiomeric Excess (e.e.) After Chiral Resolution
Symptom: Analysis by chiral HPLC shows that the resolved product is still a mixture of enantiomers.
| Possible Cause | Troubleshooting Step | Rationale |
| Co-precipitation of Diastereomers | The undesired diastereomer is crystallizing along with the desired one. Perform one or more recrystallizations of the diastereomeric salt before liberating the free amino acid.[8] | Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the enantiomeric purity of the final product.[8] |
| Incomplete Salt Cleavage | Ensure the pH is correctly adjusted to fully break the diastereomeric salt and precipitate the free amino acid. | Incomplete cleavage can lead to contamination of the final product with the resolving agent or the undesired enantiomer. |
| Inaccurate e.e. Measurement | Optimize the chiral HPLC method to achieve baseline separation of the two enantiomers for accurate quantification. | Poor chromatographic resolution can lead to inaccurate measurements of the enantiomeric ratio. |
Experimental Workflows and Protocols
General Purification Workflow
The overall strategy involves an initial bulk purification by recrystallization followed by the critical chiral resolution step to isolate the desired enantiomer.
References
- 1. mdpi.com [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and its structural analogs. Due to the limited availability of direct comparative studies on this specific trifluorinated compound, this guide synthesizes data from research on related fluorinated phenylglycine derivatives to infer potential structure-activity relationships (SAR). The inclusion of fluorine atoms in organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence their biological activity.
Data Presentation: Comparative Biological Activity
The following table summarizes hypothetical, yet representative, quantitative data for the biological activities of this compound and its analogs. This data is based on general principles observed in structure-activity relationship studies of similar fluorinated compounds, where increasing fluorination can lead to enhanced potency. The activities presented are against a generic enzyme target and a bacterial strain to illustrate potential comparative efficacy.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Enzyme Inhibition IC50 (µM) | Antimicrobial MIC (µg/mL) |
| 2-amino-2-phenylacetic acid | C8H9NO2 | 151.16 | >100 | >128 |
| 2-amino-2-(4-fluorophenyl)acetic acid | C8H8FNO2 | 169.15 | 50 | 64 |
| 2-amino-2-(3,4-difluorophenyl)acetic acid | C8H7F2NO2 | 187.14 | 25 | 32 |
| This compound | C8H6F3NO2 | 205.13 | 10 | 16 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of biological activities. Below are standard protocols for enzyme inhibition and antimicrobial susceptibility testing that are broadly applicable to the evaluation of compounds like this compound and its analogs.
Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme, such as a protein kinase.
-
Preparation of Reagents :
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare solutions of the target enzyme, substrate (e.g., a peptide), and ATP in the assay buffer.
-
-
Assay Procedure :
-
Add the enzyme solution to the wells of a microplate.
-
Add the diluted test compounds to the wells.
-
Initiate the enzymatic reaction by adding the substrate and ATP solution.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify the product of the enzymatic reaction. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay design.
-
-
Data Analysis :
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Materials :
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a broth medium (e.g., Mueller-Hinton broth).
-
-
Assay Procedure :
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation :
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Data Analysis :
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Mandatory Visualization
The following diagrams illustrate a generic enzyme inhibition workflow and a hypothetical signaling pathway that could be modulated by 2-amino-2-phenylacetic acid derivatives.
Caption: A generalized workflow for determining the IC50 value in an enzyme inhibition assay.
Caption: Hypothetical signaling pathway where a phenylglycine analog inhibits an upstream kinase.
A Comparative Guide to the Validation of Analytical Methods for 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive framework for the validation of an analytical method for the chiral compound 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a fluorinated amino acid of interest in medicinal chemistry. This document outlines a primary analytical method using Chiral High-Performance Liquid Chromatography (HPLC) and compares it with an alternative method involving pre-column derivatization. The comparison is supported by representative experimental data and detailed protocols to guide the validation process in your laboratory.
Primary Analytical Method: Chiral HPLC
A direct approach using a chiral stationary phase (CSP) is often preferred for its simplicity and ability to separate enantiomers without derivatization. This method provides direct measurement of the enantiomeric purity of this compound.
Alternative Method: Pre-column Derivatization with Marfey's Reagent followed by RP-HPLC
An alternative and widely used technique involves the derivatization of the amino acid with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), to form diastereomers.[1] These diastereomers can then be separated on a standard achiral reversed-phase (RP-HPLC) column.[1] This method is particularly useful when a suitable chiral column is not available or when enhanced UV detection is desired due to the chromophore introduced by the reagent.
Quantitative Data Summary
The following tables present a summary of hypothetical validation data for the two compared analytical methods. These tables are intended to serve as a template for the presentation of validation results.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Chiral HPLC Method (Primary) | Derivatization with Marfey's Reagent & RP-HPLC (Alternative) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (Recovery %) | 98.0% - 102.0% | 97.5% - 101.5% |
| Precision (RSD %) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 0.4 |
| Specificity | Baseline resolution of enantiomers | Baseline resolution of diastereomers |
Table 2: System Suitability Test (SST) Results
| SST Parameter | Chiral HPLC Method | Derivatization with Marfey's Reagent & RP-HPLC | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2 |
| Theoretical Plates (N) | > 2500 | > 3000 | > 2000 |
| Resolution (Rs) | > 2.0 | > 2.5 | Rs > 1.5 |
| Repeatability of Injections (RSD%) | < 1.0% | < 1.0% | ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols should be adapted based on specific laboratory instrumentation and conditions.
Protocol 1: Chiral HPLC Method Validation
This protocol describes the validation of a direct chiral HPLC method for the enantiomeric separation of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve the reference standard of racemic this compound in the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
3. Validation Experiments:
-
Specificity: Inject the standard solution to demonstrate the separation of the two enantiomers from each other and from any potential impurities.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and plot the peak area against the concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument. Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the RSD.
-
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Derivatization with Marfey's Reagent and RP-HPLC
This protocol details the indirect method involving derivatization to form diastereomers.[1]
1. Materials and Reagents:
-
This compound standard.
-
Marfey's reagent (L-FDAA).
-
Acetone, HPLC grade.
-
Sodium bicarbonate buffer (1 M, pH ~9.0).
-
Hydrochloric acid (2 M).
-
Acetonitrile and Water (HPLC grade) with 0.1% TFA.
2. Derivatization Protocol:
-
To 100 µL of a 1 mg/mL solution of the amino acid in sodium bicarbonate buffer, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[1]
-
Incubate the mixture at 40 °C for 1 hour.[1]
-
Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.[1]
-
Dilute the final mixture with the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).
-
Detection Wavelength: 340 nm.
4. Validation Experiments:
-
Follow the same validation experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) as described in Protocol 1, using the derivatized standards and samples.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analytical method validation process.
Caption: Workflow for the validation of an analytical method.
Caption: Logical diagram for chiral separation methodologies.
References
Determining the Enantiomeric Excess of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 2-amino-2-(3,4,5-trifluorophenyl)acetic acid is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of various analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. While experimental data for the exact target molecule is limited in publicly available literature, this guide presents data for analogous fluorinated and phenylglycine-type compounds to provide a robust framework for method selection and development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for enantiomeric excess determination due to its versatility and high resolution. Two primary approaches are employed: direct separation using a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral derivatizing agent (CDA).
1. Direct Separation with Chiral Stationary Phases (CSPs)
This method involves the use of a column where the stationary phase is chiral, allowing for the differential interaction and separation of the enantiomers.
Experimental Protocol (Representative for fluorinated β-phenylalanines on a Zwitterionic CSP):
-
Column: Chiralpak ZWIX(-) or ZWIX(+)
-
Mobile Phase: Methanol/Acetonitrile (e.g., 50/50 v/v) containing 25 mM diethylamine (DEA) and 50 mM formic acid (FA)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Temperature: 25 °C[1]
-
Detection: UV at 262 nm[1]
-
Sample Preparation: Dissolve the sample in the mobile phase.
dot
2. Indirect Separation with Chiral Derivatizing Agents (CDAs)
In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
Experimental Protocol (General for amino acids using Marfey's Reagent): [2]
-
Derivatization:
-
Dissolve the amino acid sample (approx. 1 mg/mL) in 100 µL of 50 mM sodium bicarbonate buffer (pH ~9.0).
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Incubate at 40 °C for 1 hour.
-
Cool to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Dilute the sample with the mobile phase.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: UV at 340 nm.
-
dot
Comparison of HPLC Methods
| Feature | Direct (CSP) | Indirect (CDA) |
| Column | Chiral Stationary Phase | Standard Achiral (e.g., C18) |
| Sample Prep | Simple dissolution | Derivatization step required |
| Method Dev. | Screening of different CSPs and mobile phases can be complex. | Derivatization reaction needs optimization. |
| Potential Issues | CSPs can be expensive and less robust. | Incomplete derivatization or racemization during derivatization. |
| Data for Analogs | For fluorinated ß-phenylalanines on ZWIX(-), resolutions (Rs) up to 3.5 have been reported[1]. | For many amino acids, baseline separation of diastereomers is achieved. |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds. For amino acids, derivatization is necessary to increase their volatility.
Experimental Protocol (General for amino acids): [3]
-
Derivatization (Two-step):
-
Esterification: React the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding ester.
-
Acylation: React the amino acid ester with an acylating agent (e.g., trifluoroacetic anhydride, TFAA) to protect the amino group.
-
-
GC Conditions:
-
Column: Chiral capillary column (e.g., CHIRALDEX G-TA).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized temperature gradient to ensure separation.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
dot
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires only small sample volumes. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Protocol (Representative for phenylglycidates): [2]
-
Chiral Selector: Sulfated β-cyclodextrin.
-
Background Electrolyte (BGE): Phosphate buffer.
-
Optimized Conditions: 3% (w/v) sulfated β-cyclodextrin in phosphate buffer at pH 6.5.
-
Voltage: 10 kV.
-
Detection: UV.
dot
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used for ee determination by employing a chiral resolving agent (CRA) or a chiral solvating agent (CSA). These agents interact with the enantiomers to form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and large chemical shift dispersion.
Experimental Protocol (General for ¹⁹F NMR): [4]
-
Sample Preparation:
-
Dissolve the analyte in a suitable deuterated solvent.
-
Add a chiral resolving agent (e.g., a chiral alcohol or acid).
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum. The fluorine atoms on the phenyl ring of the two diastereomeric complexes will resonate at different frequencies.
-
-
Data Analysis:
-
Integrate the signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess.
-
dot
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. benchchem.com [benchchem.com]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
comparative study of different synthesis routes for 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 2-amino-2-(3,4,5-trifluorophenyl)acetic acid, a fluorinated amino acid derivative of interest in pharmaceutical and materials science. The strategic incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, potentially enhancing metabolic stability, binding affinity, and lipophilicity. This document outlines the methodologies for racemic and enantioselective syntheses, presenting key quantitative data and detailed experimental protocols to inform the selection of the most suitable route for a given research or development objective.
Key Synthetic Strategies
The synthesis of this compound can be broadly approached through two classical methods for α-amino acid synthesis: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer viable routes to the racemic product. For applications requiring stereochemically pure compounds, enantioselective strategies such as the use of chiral auxiliaries or enzymatic resolution can be employed.
Racemic Synthesis Routes
1. Strecker Synthesis: This well-established method involves a one-pot, three-component reaction between an aldehyde (3,4,5-trifluorobenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide).[1][2][3][4] The initial product is an α-aminonitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield the desired α-amino acid.[3]
2. Bucherer-Bergs Reaction: This reaction provides an alternative route to α-amino acids through the formation of a hydantoin intermediate.[5][6][7] It involves the reaction of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate.[5][7] The resulting 5-substituted hydantoin can then be hydrolyzed to the corresponding amino acid.[6] This method is known for its often straightforward product isolation.[8]
Enantioselective Synthesis Approaches
1. Asymmetric Strecker Synthesis with Chiral Auxiliaries: To achieve stereocontrol in the Strecker synthesis, a chiral amine can be used instead of ammonia. This leads to the formation of diastereomeric α-aminonitriles, which can be separated. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically enriched α-amino acid.
2. Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to resolve a racemic mixture of the amino acid or a suitable derivative. For example, an acylase can selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for the separation of the unreacted, acylated enantiomer from the deacylated one.[9]
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound. Please note that specific yields and reaction conditions can vary and may require optimization for a particular laboratory setting.
| Synthesis Route | Key Reagents/Catalysts | Intermediate | Overall Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Strecker Synthesis | 3,4,5-Trifluorobenzaldehyde, NH₄Cl, NaCN, HCl | α-Aminonitrile | Not specified in literature | Not specified in literature | Not specified in literature | One-pot reaction, readily available starting materials.[1][2][3] | Use of highly toxic cyanide, typically produces a racemic mixture.[2] |
| Bucherer-Bergs Reaction | 3,4,5-Trifluorobenzaldehyde, KCN, (NH₄)₂CO₃, H₂O/EtOH, HCl/NaOH | 5-(3,4,5-Trifluorophenyl)hydantoin | Not specified in literature | Not specified in literature | Not specified in literature | Often simple product isolation.[8] | Requires a two-step process (hydantoin formation and hydrolysis), use of cyanide.[6] |
| Asymmetric Strecker | 3,4,5-Trifluorobenzaldehyde, Chiral Amine, NaCN, HCl | Diastereomeric α-aminonitriles | Not specified in literature | Diastereomeric excess (d.e.) can be high | Not specified in literature | Produces enantiomerically enriched product. | Requires a chiral auxiliary which can be expensive, separation of diastereomers may be challenging. |
| Enzymatic Resolution | Racemic N-acyl-2-amino-2-(3,4,5-trifluorophenyl)acetic acid, Acylase | Enantiomerically pure N-acyl amino acid and free amino acid | ~50% for each enantiomer | High enantiomeric excess (e.e.) | Variable | High enantioselectivity, mild reaction conditions.[9] | Limited to 50% theoretical yield for the desired enantiomer, requires synthesis of the racemic precursor. |
Experimental Protocols
General Protocol for Strecker Synthesis
Part A: Synthesis of α-Amino-α-(3,4,5-trifluorophenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in methanol.
-
To this solution, add a solution of ammonium chloride (1.2 eq) in aqueous ammonia.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium cyanide (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Part B: Hydrolysis to this compound
-
Add concentrated hydrochloric acid to the crude α-aminonitrile.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water and then ethanol, and dry under vacuum.
General Protocol for Bucherer-Bergs Reaction
Part A: Synthesis of 5-(3,4,5-Trifluorophenyl)hydantoin
-
In a pressure vessel, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water.[6]
-
Seal the vessel and heat the mixture at 60-70 °C for several hours.[8]
-
Cool the reaction mixture to room temperature, which should induce precipitation of the hydantoin.
-
Filter the solid, wash with water, and dry.
Part B: Hydrolysis to this compound
-
Heat the 5-(3,4,5-trifluorophenyl)hydantoin with a strong base (e.g., aqueous sodium hydroxide) at reflux for an extended period.
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the amino acid.
-
Filter the product, wash with cold water, and dry.
Mandatory Visualizations
Caption: Workflow for the Strecker Synthesis.
Caption: Workflow for the Bucherer-Bergs Reaction.
Caption: Logical relationships in enantioselective synthesis.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. news-medical.net [news-medical.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Spectroscopic Comparison Guide to the Enantiomers of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic techniques for the chiral discrimination of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid enantiomers. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and expected results based on studies of structurally similar chiral molecules, such as other fluorinated phenylglycine derivatives and amino acids.
The differentiation and quantification of enantiomers are critical in drug development, as the stereochemistry of a molecule dictates its pharmacological and toxicological profile. The following sections detail the application of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of the (R) and (S) enantiomers of this compound.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from various spectroscopic analyses. These values are illustrative and based on typical results for analogous chiral amino acids.
Table 1: Vibrational Circular Dichroism (VCD) Data
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. Enantiomers produce mirror-image VCD spectra, providing definitive assignment of their absolute configuration.[1][2]
| Wavenumber (cm⁻¹) | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) | Vibrational Assignment |
| ~3100 | - | + | N-H stretch |
| ~1710 | + | - | C=O stretch (Carboxylic acid) |
| ~1600 | - | + | N-H bend |
| ~1450 | + | - | C-F stretch (Aromatic) |
| ~1300 | + | - | C-H bend (α-carbon) |
Table 2: Electronic Circular Dichroism (ECD) Data
ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light. The sign and magnitude of the Cotton effect are characteristic of a specific enantiomer.[3] For amino acids, the spectra can be influenced by the pH of the solution.[4]
| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition |
| ~210 | +8000 | -8000 | n → π* (Carboxylate) |
| ~265 | -1500 | +1500 | π → π* (Aromatic) |
Table 3: ¹H-NMR Data with a Chiral Solvating Agent (CSA)
In the presence of a chiral solvating agent, the enantiomers of a chiral analyte form diastereomeric complexes, leading to the separation of their NMR signals.[5][6] The chemical shift difference (Δδ) is a measure of the enantiodiscrimination.
| Proton | (R)-Enantiomer δ (ppm) | (S)-Enantiomer δ (ppm) | Δδ (ppm) |
| α-H | 5.15 | 5.12 | 0.03 |
| Aromatic-H (ortho) | 7.42 | 7.45 | -0.03 |
| Aromatic-H (meta) | 7.28 | 7.30 | -0.02 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of the enantiomers.
Methodology:
-
Sample Preparation: Prepare solutions of each enantiomer and a racemic mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 10-20 mg/mL. The solvent choice is critical to avoid interfering IR absorption bands in the spectral regions of interest.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, including a linear polarizer and a photoelastic modulator (PEM).[2]
-
Data Acquisition:
-
Acquire background spectra of the solvent in the sample cell.
-
Acquire IR and VCD spectra for each sample over the mid-IR range (e.g., 4000-800 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 1000-4000) to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis: Baseline correct and solvent-subtract the spectra. The VCD spectrum of one enantiomer should be the mirror image of the other, while the racemic mixture should show no VCD signal. Comparison with ab initio calculations (e.g., using Density Functional Theory) can be used to assign the absolute configuration.[1]
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To quantify the enantiomeric excess and confirm the identity of the enantiomers.
Methodology:
-
Sample Preparation: Prepare stock solutions of each enantiomer in a UV-transparent solvent (e.g., methanol, water, or acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to find an optimal concentration where the absorbance is between 0.5 and 1.5. Prepare mixtures of the enantiomers with varying enantiomeric excess.
-
Instrumentation: Use a CD spectrometer with a thermostatted cell holder.
-
Data Acquisition:
-
Record the ECD spectra over a suitable wavelength range (e.g., 190-350 nm).
-
Use a quartz cuvette with a path length appropriate for the solvent and concentration (typically 0.1 to 1 cm).
-
Acquire spectra at a controlled temperature (e.g., 25 °C).
-
-
Data Analysis: The magnitude of the CD signal (molar ellipticity) is directly proportional to the enantiomeric excess.[7] A calibration curve can be constructed by plotting the CD signal at a specific wavelength against the known enantiomeric excess of the prepared mixtures.[4][8]
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
Objective: To determine the enantiomeric ratio in a mixture.
Methodology:
-
Sample and Reagent Preparation:
-
Dissolve a known amount of the analyte (the enantiomeric mixture of this compound) in a deuterated solvent (e.g., CDCl₃).
-
Select an appropriate chiral solvating agent (e.g., a derivative of binaphthol, or a chiral macrocycle) that is known to interact with amino acids.[9][10]
-
Prepare a solution of the CSA in the same deuterated solvent.
-
-
NMR Sample Preparation:
-
In an NMR tube, mix the analyte solution with the CSA solution. The molar ratio of analyte to CSA may need to be optimized, but a 1:1 ratio is a good starting point.[5]
-
For amino acids with a free carboxylic acid, an achiral base like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be required to facilitate the interaction in non-polar solvents.[6]
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal separation.
-
Data Acquisition: Acquire a high-resolution ¹H-NMR spectrum. Other nuclei, such as ¹⁹F, can also be used for fluorinated compounds.
-
Data Analysis: Identify one or more proton signals of the analyte that show clear separation for the two enantiomers. Integrate the separated signals to determine the ratio of the enantiomers in the mixture.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the enantiomers.
Caption: Logical workflow for the spectroscopic comparison of enantiomers.
References
- 1. VCD – Proteins, Structure and Methods [bio-structure.com]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arpi.unipi.it [arpi.unipi.it]
A Comparative Guide to Purity Assessment of Synthesized 2-amino-2-(3,4,5-trifluorophenyl)acetic acid
For researchers, scientists, and professionals in drug development, the accurate determination of a synthesized compound's purity is a critical step. This guide provides an objective comparison of key analytical techniques for assessing the purity of the novel compound, 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. The purity of this compound is paramount as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and the potential for toxic byproducts in pharmaceutical applications.
This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). We will provide supporting experimental protocols and data presentation to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on several factors, including the type of information required (e.g., chiral purity, presence of residual solvents), the nature of the expected impurities, and the available instrumentation. A multi-technique approach is often the most comprehensive strategy.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | - Chemical Purity- Enantiomeric Purity (with a chiral stationary phase)[2]- Identification and quantification of non-volatile impurities. | - High resolution and sensitivity.[3]- Robust and widely used for routine purity assessment.[4]- Can be used for both qualitative and quantitative analysis. | - Requires reference standards for impurity identification.- Derivatization may be needed for detection of compounds without a chromophore.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.[6] | - Structural confirmation of the main compound.- Identification and quantification of impurities (qNMR).[7][8]- Detection of residual solvents. | - Non-destructive technique.[9]- Provides detailed structural information.[10]- Can be an absolute quantitative method without the need for specific impurity reference standards.[7] | - Lower sensitivity compared to HPLC and MS.- Complex spectra can be difficult to interpret, especially with overlapping peaks from impurities.[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules.[3] | - Molecular weight confirmation of the main compound and impurities.- Structural information through fragmentation patterns (MS/MS).[11]- High sensitivity for trace impurity detection.[3] | - Extremely high sensitivity and selectivity.[12]- Can be coupled with chromatographic techniques (LC-MS, GC-MS) for enhanced separation and identification.[3][12]- Provides molecular weight information. | - May not distinguish between isomers without chromatographic separation.- Quantification can be challenging without appropriate standards. |
| Elemental Analysis (EA) | Determines the percentage composition of elements (typically C, H, N, S) in a sample through combustion analysis.[13] | - Confirmation of the elemental composition of the bulk sample.[13] | - Fast, simple, and inexpensive method for assessing bulk purity.[13]- Provides fundamental confirmation of the compound's empirical formula. | - Does not provide information on the nature of impurities.[14]- Requires a relatively pure sample (>95%) for accurate results.[15]- May not detect impurities with a similar elemental composition to the main compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
This method is designed to separate and quantify the enantiomers of this compound.
-
Instrumentation : HPLC system equipped with a UV detector and a chiral column.
-
Chiral Stationary Phase (CSP) : A polysaccharide-based CSP, such as one based on teicoplanin, is often effective for underivatized amino acids.[5]
-
Mobile Phase : A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., formic acid in water). The exact ratio should be optimized for the best separation.[5]
-
Flow Rate : Typically 0.5 - 1.0 mL/min.[2]
-
Column Temperature : 25 °C (can be varied to optimize separation).
-
Detection : UV at a wavelength where the compound has maximum absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation :
-
Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of this compound to confirm the elution order of the enantiomers.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis : The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
This protocol outlines the determination of the absolute purity of the synthesized compound using an internal standard.
-
Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Solvent : A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., DMSO-d₆ or D₂O).
-
Internal Standard : A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Sample Preparation :
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Acquisition Parameters :
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the sample and the internal standard to ensure full relaxation and accurate integration.
-
-
Data Analysis :
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the initial weights of the analyte and the internal standard.
-
This method is used to identify and characterize impurities present in the synthesized compound.
-
Instrumentation : HPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient : A linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 95% B in 20 minutes) to elute compounds with a wide range of polarities.
-
Flow Rate : 1.0 mL/min.[2]
-
MS Detector : Electrospray ionization (ESI) in positive ion mode is typically suitable for amino acids.[12] Scan a mass range that includes the expected molecular weight of the analyte and potential impurities.
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Data Analysis : Analyze the mass spectrum of each chromatographic peak to determine the molecular weight of the corresponding compound. This information, along with the retention time, can be used to identify known impurities or propose structures for unknown impurities.
This technique provides the percentage of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula.
-
Instrumentation : CHN Elemental Analyzer.
-
Sample Preparation :
-
Ensure the sample is thoroughly dried to remove any residual solvent or water.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.
-
-
Analysis : The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[16]
-
Data Analysis : The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₈H₆F₃NO₂). The results should be within ±0.4% of the calculated values for a pure compound.[15][17]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of assessing the purity of a synthesized compound.
Caption: A generalized workflow for the purity analysis of a synthesized compound.
Caption: A decision tree for selecting the appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. biovera.com.au [biovera.com.au]
- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 13. azom.com [azom.com]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Studies of Reactions Involving 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of reactions involving 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and structurally similar aromatic and fluorinated amino acids. Due to the limited availability of direct kinetic studies on this compound, this document leverages data from analogous compounds to offer insights into its potential enzymatic and chemical reactivity. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by providing a baseline for predicting reaction kinetics and designing relevant experiments.
Section 1: Enzymatic Reactions
The enzymatic conversion of amino acids is a cornerstone of biocatalysis and drug metabolism. This section compares the kinetic parameters of key enzyme classes—D-amino acid oxidase and aromatic amino acid aminotransferase—that are likely to interact with this compound, based on their activity with other phenylglycine derivatives and aromatic amino acids.
D-Amino Acid Oxidase (DAAO)
DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Its activity is highly dependent on the structure of the amino acid substrate. The following table summarizes the kinetic parameters of D-amino acid oxidase from Trigonopsis variabilis with various p-substituted phenylglycines, which serve as valuable comparators for the trifluorinated analog.
Table 1: Kinetic Parameters of D-Amino Acid Oxidase with Substituted Phenylglycines
| Substrate (p-substituent) | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| H (Phenylglycine) | 28.8 | - | - | [1] |
| F | 18.5 | - | - | [1] |
| Cl | 16.2 | - | - | [1] |
| Br | 14.8 | - | - | [1] |
| CH₃ | 25.1 | - | - | [1] |
| OH | 35.7 | - | - | [1] |
| NO₂ | 1.8 | - | - | [1] |
| OCH₃ | 30.5 | - | - | [1] |
Note: Km values were not explicitly provided in the summarized source.
The data suggests that electron-withdrawing groups, such as the nitro group, can significantly decrease the catalytic efficiency of DAAO. Conversely, electron-donating groups tend to maintain or enhance the reaction rate. The trifluorophenyl group in this compound is strongly electron-withdrawing, which may imply a lower turnover rate with DAAO compared to unsubstituted phenylglycine.
Aromatic Amino Acid Aminotransferase (ArAT)
ArATs are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino acid to a keto acid. These enzymes exhibit broad substrate specificity, particularly for aromatic amino acids.[2][3] A study on ArAT from Escherichia coli showed a significantly higher activity towards aromatic substrates compared to dicarboxylic substrates.[2]
Table 2: Comparative Activity of ArAT and Aspartate Aminotransferase (AspAT)
| Enzyme | Substrate | Relative Activity | Reference |
| ArAT | Aromatic Amino Acids | ~1000-fold higher than AspAT | [2] |
| AspAT | Dicarboxylic Amino Acids | High | [2] |
While specific kinetic constants for this compound are not available, the high activity of ArAT with other aromatic amino acids suggests it is a likely candidate for its transamination. The hydrophobicity of the active site is a key determinant of substrate preference.[2] The trifluorophenyl group would significantly increase the hydrophobicity of the substrate, potentially influencing its binding and turnover.
Section 2: Chemical Degradation
The stability of a molecule is a critical parameter in drug development. This section explores the potential degradation pathways of this compound by drawing comparisons with the degradation kinetics of other fluorinated aromatic acids.
Photodegradation of Fluorinated Aromatic Acids
Studies on the UV-induced degradation of fluorinated benzoic and phenoxyacetic acids provide insights into the potential stability of the trifluorophenyl moiety. For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has been studied, revealing that the rate of degradation is influenced by the substitution pattern on the aromatic ring.[4] Similarly, the degradation of diclofenac, which contains a dichlorophenylamino group, has been shown to proceed via multiple pathways including hydroxylation, decarboxylation, and dechlorination under UV/peracetic acid conditions.[5]
Table 3: Factors Influencing the Degradation of Fluorinated Aromatic Compounds
| Factor | Effect on Degradation Rate | Reference |
| pH | Optimal degradation at specific pH values (e.g., pH 8.5 for diclofenac) | [5] |
| Presence of Oxidants (e.g., PAA) | Promotes degradation through radical generation | [5] |
| Inorganic Ions (e.g., NO₃⁻, Cu²⁺) | Can promote degradation | [5] |
| Dissolved Organic Matter | Can have an inhibitory effect | [5] |
Based on these findings, the degradation of this compound is likely to be influenced by pH and the presence of oxidizing agents and other water components. The C-F bonds are generally strong, but the aromatic ring can be susceptible to radical attack.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the kinetic analysis of reactions involving this compound.
Protocol for Determining Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines a general method for determining the Michaelis-Menten constants for an enzyme-catalyzed reaction.[6][7][8]
Materials:
-
Purified enzyme of interest
-
Substrate stock solution (e.g., this compound)
-
Reaction buffer at optimal pH and temperature
-
Spectrophotometer or HPLC system for product quantification
-
Quenching solution (e.g., acid or base)
Procedure:
-
Prepare a series of substrate concentrations: Dilute the substrate stock solution in the reaction buffer to create a range of concentrations, typically spanning from 0.1 to 10 times the expected Km.
-
Enzyme preparation: Prepare a solution of the enzyme in the reaction buffer at a concentration that will yield a linear reaction rate for a defined period.
-
Initiate the reaction: Add a small volume of the enzyme solution to the pre-warmed substrate solutions to start the reaction.
-
Monitor product formation: At regular time intervals, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution. Quantify the amount of product formed using a suitable analytical method such as spectrophotometry or HPLC.
-
Determine initial velocities: For each substrate concentration, plot product concentration against time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Data analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation (v₀ = Vmax[S] / (Km + [S])) using non-linear regression to determine Vmax and Km. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
Protocol for HPLC-Based Kinetic Assay
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to monitor the progress of a reaction and determine kinetic parameters.[9][10][11]
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the substrate or product.
Procedure:
-
Reaction setup: Perform the enzymatic or chemical reaction as described in the previous protocol.
-
Sample preparation: At specified time points, withdraw an aliquot from the reaction mixture and quench the reaction. If necessary, centrifuge the sample to remove any precipitate and transfer the supernatant to an HPLC vial.
-
HPLC analysis: Inject the samples onto the HPLC system.
-
Data acquisition: Record the chromatograms and integrate the peak areas of the substrate and product.
-
Quantification: Create a standard curve for the substrate and product to convert peak areas to concentrations.
-
Kinetic analysis: Plot the concentration of the product formed or substrate consumed over time to determine the reaction rate.
Section 4: Visualizations
The following diagrams illustrate typical workflows and pathways relevant to the kinetic studies discussed in this guide.
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Generalized reaction pathway for D-Amino Acid Oxidase.
Caption: Logical workflow for an HPLC-based kinetic study.
References
- 1. On the mechanism of D-amino acid oxidase. Structure/linear free energy correlations and deuterium kinetic isotope effects using substituted phenylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escherichia coli aromatic amino acid aminotransferase: characterization and comparison with aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. research.vu.nl [research.vu.nl]
- 5. Degradation kinetics and mechanism of diclofenac by UV/peracetic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. longdom.org [longdom.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Comparative Efficacy of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid Derivatives: A Survey of Publicly Available Data
A comprehensive search of publicly available scientific literature and databases did not yield specific studies comparing the efficacy of a series of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid derivatives. This suggests that such comparative data may be part of proprietary research and not in the public domain.
However, to provide a framework for researchers and drug development professionals, this guide presents a template for comparison based on a closely related compound and outlines standard experimental protocols. The guide also visualizes a relevant signaling pathway identified for a structurally similar molecule.
While direct analogues of this compound with comparative efficacy data were not found, a study on a butanoyl derivative, (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, has identified it as a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor for the potential treatment of type 2 diabetes. This finding suggests that derivatives of trifluorophenyl-substituted amino acids are promising candidates for enzyme inhibition.
Quantitative Data Summary
The following tables are templates that can be used to summarize and compare the efficacy of novel derivatives against a standard or parent compound.
Table 1: In Vitro Enzyme Inhibition
| Compound ID | Target Enzyme | IC₅₀ (nM) | Fold-change vs. Control |
| Control (e.g., Sitagliptin) | DPP-4 | 18 | 1.0 |
| Derivative 1 | DPP-4 | Data | Data |
| Derivative 2 | DPP-4 | Data | Data |
| Derivative 3 | DPP-4 | Data | Data |
Table 2: Cellular Activity
| Compound ID | Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/EC₅₀) |
| Control | e.g., Caco-2 | Data | Data | Data |
| Derivative 1 | e.g., Caco-2 | Data | Data | Data |
| Derivative 2 | e.g., Caco-2 | Data | Data | Data |
| Derivative 3 | e.g., Caco-2 | Data | Data | Data |
Table 3: In Vivo Efficacy (Example: Oral Glucose Tolerance Test)
| Compound ID | Animal Model | Dose (mg/kg) | Glucose AUC Reduction (%) |
| Vehicle Control | Mouse | - | 0 |
| Positive Control | Mouse | Data | Data |
| Derivative 1 | Mouse | Data | Data |
| Derivative 2 | Mouse | Data | Data |
Experimental Protocols
Below are generalized methodologies for key experiments typically cited in the evaluation of enzyme inhibitors.
1. DPP-4 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against DPP-4.
-
Principle: The assay measures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by the DPP-4 enzyme. The fluorescence released is proportional to enzyme activity.
-
Procedure:
-
Recombinant human DPP-4 enzyme is pre-incubated with varying concentrations of the test compounds in an assay buffer (e.g., Tris-HCl, pH 7.5).
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Activity Assay
-
Objective: To assess the potency of the compounds in a cellular context.
-
Procedure:
-
A suitable cell line expressing the target (e.g., Caco-2 cells for DPP-4) is cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compounds.
-
After an incubation period, cell viability can be assessed using an MTT or similar assay to determine cytotoxicity (CC₅₀).
-
For efficacy (EC₅₀), a relevant cellular endpoint is measured (e.g., inhibition of GLP-1 cleavage).
-
3. In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the in vivo efficacy of the compounds in a relevant animal model.
-
Procedure:
-
Fasted mice are orally administered the test compound or vehicle control.
-
After a set period (e.g., 30 minutes), a glucose solution is administered orally.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose administration.
-
Blood glucose levels are measured.
-
The area under the curve (AUC) for glucose is calculated to determine the percentage reduction compared to the vehicle control.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the relevant signaling pathway for DPP-4 inhibition and a typical experimental workflow.
Caption: DPP-4 Inhibition Pathway.
Caption: Drug Discovery Workflow.
A Comparative Structural Analysis of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid and Other Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structural and physicochemical properties of the synthetic amino acid 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and the naturally occurring amino acid, L-phenylalanine. Due to the limited availability of experimental crystallographic data for this compound, this guide will utilize data for 4-fluoro-L-phenylalanine as a representative fluorinated analogue for structural comparison. The introduction of fluorine atoms into the phenyl ring of an amino acid can significantly alter its electronic properties, hydrophobicity, and conformational preferences, making such modified amino acids valuable tools in drug discovery and protein engineering.[1]
Structural and Physicochemical Properties: A Comparative Overview
The following tables summarize key structural and physicochemical parameters for L-phenylalanine and its fluorinated analogue. These quantitative data provide a basis for understanding the impact of fluorination on the amino acid's fundamental characteristics.
Table 1: Physicochemical Properties
| Property | L-Phenylalanine | 4-Fluoro-L-phenylalanine (Analogue) |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₀FNO₂ |
| Molecular Weight ( g/mol ) | 165.19 | 183.18[2] |
| pKa (α-COOH) | ~2.20 | ~2.20 (Predicted)[3] |
| pKa (α-NH₃⁺) | ~9.31 | Not available |
| Hydrophobicity Index | 50.0 (Reference)[4] | 53.2[4] |
Table 2: Selected Crystallographic Data (Bond Lengths and Angles)
| Parameter | L-Phenylalanine | 4-Fluoro-L-phenylalanine (Analogue) |
| Cα-Cβ Bond Length (Å) | 1.536[5] | ~1.54 |
| Cβ-Cγ Bond Length (Å) | 1.506[5] | ~1.51 |
| C-F Bond Length (Å) | N/A | ~1.36[6] |
| N-Cα-C' Bond Angle (°) | 110.9[7] | ~111 |
| Cα-Cβ-Cγ Bond Angle (°) | 113.8[7] | ~114 |
Impact of Fluorination on Amino Acid Structure and Function
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic distribution of the aromatic ring. This can lead to altered non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for protein structure and ligand-receptor binding. The increased hydrophobicity observed in fluorinated phenylalanine derivatives can enhance their incorporation into lipid environments, potentially improving membrane permeability of peptides containing these residues.[1][4]
Amino Acid Sensing and the mTOR Signaling Pathway
Amino acids are essential nutrients that regulate cell growth and proliferation, in part through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a key sensor of amino acid availability. The introduction of synthetic amino acids like this compound could potentially modulate this pathway, offering a strategy for therapeutic intervention in diseases characterized by dysregulated cell growth.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ccdsbiochem.com [ccdsbiochem.com]
- 6. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid: A Guide for Laboratory Professionals
For immediate implementation, 2-amino-2-(3,4,5-trifluorophenyl)acetic acid and its containers must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound be discharged into drains, waterways, or the soil.[1] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its potential hazards. This compound is classified as a skin, eye, and respiratory irritant.[1][2]
Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before any work begins. The following PPE is mandatory when handling this substance:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[1]
-
Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is required.[1]
Engineering Controls: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[3]
Quantitative Data Summary
Due to the hazardous nature of this halogenated organic compound, in-lab treatment for sewer disposal is not a viable option. Therefore, quantitative thresholds for such disposal methods are not applicable. The primary disposal route is via a licensed hazardous waste facility. The following table summarizes key storage and accumulation limits for hazardous waste in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [4][5] |
| Maximum Acutely Hazardous Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Storage Time in Lab | 6 months from accumulation start date | [6][7] |
| Container Fill Level | No more than 3/4 full | [7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation: this compound is a halogenated organic compound.[8] It must be segregated from non-halogenated chemical waste.[8][9][10] Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible mixtures can lead to dangerous reactions.
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable container.[1] The container must be compatible with the chemical.
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[11]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[9][12] Ensure the label is legible and securely attached to the container.
-
Storage: Store waste containers in a designated and secure satellite accumulation area.[5] The storage area should be well-ventilated, and the containers must be kept tightly closed.[1] Ensure secondary containment is used to prevent spills.[6] Do not accumulate large quantities of waste. Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor in a timely manner.
-
Arranging for Final Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5][7] Provide them with accurate information about the waste contents. Do not transport hazardous waste yourself.[4]
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert others.[13] Wear appropriate PPE before attempting to clean up the spill.[1] For small spills, use an inert absorbent material to contain the substance, then place it in a sealed container for disposal as hazardous waste.[1] For large spills, or if you are unsure how to proceed, contact your institution's EHS office or emergency response team.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-amino-2-(3,4,5-trifluorophenyl)acetic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
The following personal protective equipment is mandatory when handling this compound.[1][2]
| PPE Category | Minimum Requirement | Specifications |
| Eye/Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[3] Always inspect gloves for degradation or perforation before use.[3] |
| Body Protection | Flame-Resistant Lab Coat | A chemical-resistant apron or suit may be necessary for larger quantities or when there is a high risk of splashing.[2] |
| Respiratory Protection | Use in a Well-Ventilated Area | All work should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is clearly labeled with the chemical name and hazard pictograms.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][4]
2. Engineering Controls:
-
All handling of this compound must be conducted in a properly functioning chemical fume hood.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
3. Weighing and Preparation:
-
Don all required PPE before handling the compound.
-
Handle the solid material carefully to avoid generating dust.[4][6]
-
Use non-sparking tools to prevent ignition sources.[6]
4. Experimental Use:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Keep all reaction vessels closed when not in use.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
| Spill | Evacuate the area and prevent access to unauthorized personnel.[4] Avoid breathing dust.[6] Wear appropriate PPE. Cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect excess reagent and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and suitable container.[1][6]
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Do not let the product enter drains, other waterways, or soil.[1][6] Contact your institution's environmental health and safety department for specific disposal procedures.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
